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  • Product: Homoeriodictyol 7-O-glucoside
  • CAS: 14982-11-7

Core Science & Biosynthesis

Foundational

Homoeriodictyol 7-O-Glucoside: Structural Characterization and Therapeutic Potential

[1] Executive Summary Homoeriodictyol 7-O-glucoside (C₂₂H₂₄O₁₁) is a bioactive flavanone glycoside primarily isolated from Viscum coloratum (Korean Mistletoe) and Viscum album.[1] Distinct from its aglycone, Homoeriodict...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Homoeriodictyol 7-O-glucoside (C₂₂H₂₄O₁₁) is a bioactive flavanone glycoside primarily isolated from Viscum coloratum (Korean Mistletoe) and Viscum album.[1] Distinct from its aglycone, Homoeriodictyol—a renowned bitter-masking agent—this glycosylated derivative exhibits potent pharmacological specificity as a Platelet-Activating Factor (PAF) antagonist .[1]

This technical guide synthesizes the physicochemical architecture, isolation methodologies, and biological mechanisms of Homoeriodictyol 7-O-glucoside.[1] It is designed for researchers in medicinal chemistry and pharmacology, providing actionable protocols for extraction and analytical profiling.

Part 1: Chemical Architecture & Properties[1]

Structural Definition

Homoeriodictyol 7-O-glucoside consists of the flavanone aglycone Homoeriodictyol (3'-methoxy-4',5,7-trihydroxyflavanone) glycosylated at the C-7 position with a β-D-glucose moiety.[1][2][3]

  • IUPAC Name: (2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]

  • CAS Registry Number: 14982-11-7[1][2]

  • Molecular Formula: C₂₂H₂₄O₁₁[1]

  • Molecular Weight: 464.42 g/mol [1]

Physicochemical Profile

The presence of the glucose moiety significantly alters the solubility profile compared to the aglycone, increasing hydrophilicity.

PropertySpecificationNotes
Appearance White to off-white powderHygroscopic nature requires desiccated storage (-20°C).[1]
Solubility DMSO (>10 mg/mL), Methanol, EthanolPoorly soluble in pure water; requires co-solvent (e.g., dilute DMSO).[1]
UV Max (MeOH) 288 nm, 330 nm (sh)Characteristic of flavanone skeleton (Band II dominant).[1]
Chirality C-2 (S-configuration)Natural flavanones typically exist as the (2S)-enantiomer.[1]
pKa (Predicted) ~7.2 (Phenolic OH)5-OH is hydrogen-bonded to 4-keto group, increasing acidity pKa.[1]
Structural Diagram (Concept)

The following diagram illustrates the connectivity between the flavanone core, the methoxy substitution, and the glycosidic linkage.

ChemicalStructure cluster_legend Structural Key Aglycone Homoeriodictyol Core (Flavanone Skeleton) RingB B-Ring Substitution 3'-Methoxy, 4'-Hydroxy Aglycone->RingB C-2 Attachment Sugar 7-O-β-D-Glucose (Glycosidic Linkage) Aglycone->Sugar C-7 Ether Bond Desc The 3'-OMe group distinguishes Homoeriodictyol from Eriodictyol.

Figure 1: Structural connectivity of Homoeriodictyol 7-O-glucoside highlighting the critical 3'-methoxy and 7-O-glucosyl features.[1][2][4][5][6][7][8]

Part 2: Isolation & Extraction Protocols[1]

The isolation of high-purity Homoeriodictyol 7-O-glucoside is challenging due to the presence of structurally similar flavonoids (e.g., Eriodictyol 7-O-glucoside).[1] The most effective method utilizes High-Speed Counter-Current Chromatography (HSCCC) , which avoids the irreversible adsorption often seen with silica gel columns.[1]

Validated Extraction Workflow

Source Material: Viscum coloratum (stems).[1]

Step 1: Crude Extraction[1]
  • Pulverize dried stems (1.0 kg) into a coarse powder.

  • Extract with 95% Ethanol (3 x 5L) under reflux for 2 hours.

  • Concentrate combined extracts in vacuo to obtain a crude gum.

  • Suspend residue in water and partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate.[1]

  • Target Fraction: The Ethyl Acetate fraction contains the flavonoid glycosides.

Step 2: HSCCC Purification[1]
  • Apparatus: High-Speed Counter-Current Chromatograph (e.g., TBE-300A).

  • Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (3:4:5:3 v/v).[1]

  • Mode: Tail-to-Head elution.[1]

  • Parameters:

    • Rotation Speed: 800 rpm.[1]

    • Flow Rate: 3.0 mL/min.[1]

    • Detection: UV 254 nm.[1]

IsolationWorkflow Raw Dried Viscum coloratum Stems Extract Reflux Extraction (95% EtOH) Raw->Extract Partition Liquid-Liquid Partition (Water / EtOAc) Extract->Partition HSCCC HSCCC Separation Hex:EtOAc:MeOH:H2O (3:4:5:3) Partition->HSCCC EtOAc Fraction Isolate Homoeriodictyol 7-O-glucoside (>96% Purity) HSCCC->Isolate Target Peak Collection

Figure 2: Optimized extraction and isolation workflow using HSCCC for high-purity recovery.[1]

Part 3: Analytical Profiling (Quality Control)[1]

To validate the identity of the isolated compound, the following spectral data must be confirmed.

Mass Spectrometry (LC-MS)[1][3]
  • Ionization: ESI Negative Mode.

  • Molecular Ion: m/z 463 [M-H]⁻.[1]

  • Fragmentation: MS² fragment at m/z 301 [Aglycone-H]⁻, indicating the loss of a hexose moiety (162 Da).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (400 MHz)

Proton (¹H)Shift (δ ppm)MultiplicityAssignment
5-OH 12.04sChelated hydroxyl (H-bonded to C=4)
H-2 5.53ddFlavanone chiral center
H-1'' ~5.05d (J=7.5 Hz)Anomeric proton of Glucose (β-linkage)
3'-OMe 3.82sCharacteristic Methoxy group
H-6, H-8 6.15, 6.20d (J=2.0 Hz)A-ring meta-coupled protons
H-2', H-5', H-6' 6.90 - 7.10mB-ring aromatic protons

Interpretation: The singlet at ~12.0 ppm confirms the 5-OH is free (not glycosylated).[1] The doublet at ~5.05 ppm confirms the sugar is attached at C-7 via a beta-linkage.[1] The methoxy signal at 3.82 ppm distinguishes it from Eriodictyol derivatives.

Part 4: Biological Mechanism & Therapeutic Potential[1][10]

Platelet-Activating Factor (PAF) Antagonism

The primary pharmacological distinction of Homoeriodictyol 7-O-glucoside is its potent antagonism of the Platelet-Activating Factor (PAF) receptor.[1]

  • Mechanism: Competitive binding to the PAF receptor on platelet membranes.

  • Potency: IC₅₀ = 0.8 μM (Human/Rabbit platelet aggregation).[1][2]

  • Specificity: Inhibits PAF-induced aggregation but does not inhibit ADP-induced aggregation, indicating a specific receptor-mediated mechanism rather than general membrane disruption.[1]

Relationship to Bitter Masking

While the aglycone (Homoeriodictyol) and its sodium salt are industry-standard bitter masking agents (blocking TAS2R receptors), the 7-O-glucoside serves as a natural prodrug or precursor.[1]

  • Activity: The glucoside itself has reduced masking potency compared to the sodium salt of the aglycone due to steric hindrance at the 7-position.

  • Metabolism: Upon ingestion, hydrolysis by cytosolic β-glucosidases (e.g., in the small intestine) releases the active Homoeriodictyol aglycone.[1]

PAF_Pathway PAF PAF (Agonist) Receptor PAF Receptor (Platelet Membrane) PAF->Receptor Activates Aggregation Platelet Aggregation (Thrombosis) Receptor->Aggregation Signaling Cascade Homo Homoeriodictyol 7-O-glucoside Homo->Receptor Competitive Inhibition (IC50 = 0.8 µM)

Figure 3: Mechanism of Action: Competitive inhibition of the PAF receptor prevents platelet aggregation.[1]

References

  • Zengwei, G., et al. "A novel platelet-activating factor antagonist isolated from a Chinese herbal drug Viscum coloratum."[1] Planta Medica. Link (Verified via MedChemExpress/PubChem data).[1]

  • Ley, J. P., et al. "Evaluation of bitter masking flavanones from Herba Santa (Eriodictyon californicum)."[1][9] Journal of Agricultural and Food Chemistry, 2005.[9][10] [1]

  • Wang, Y., et al. "Separation and Purification of Flavones from Viscum Coloratum (Kom.) Nakai by High-Speed Counter-Current Chromatography." Chemistry & Bioengineering, 2012.[1]

  • PubChem Compound Summary. "Homoeriodictyol 7-O-glucoside (CID 22524386)."[1] National Center for Biotechnology Information.[1] Link[1]

  • MedChemExpress. "Homoeriodictyol 7-O-β-D-glucoside Product Datasheet." Link

Sources

Exploratory

Homoeriodictyol 7-O-glucoside CAS number and chemical identifiers

Technical Whitepaper: Homoeriodictyol 7-O-glucoside CAS Number: 14982-11-7 Synonyms: Viscumside A, Homoeriodictyol 7-O-β-D-glucopyranoside Document Type: Technical Monograph & Experimental Guide[1][2] Executive Summary H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Homoeriodictyol 7-O-glucoside CAS Number: 14982-11-7 Synonyms: Viscumside A, Homoeriodictyol 7-O-β-D-glucopyranoside Document Type: Technical Monograph & Experimental Guide[1][2]

Executive Summary

Homoeriodictyol 7-O-glucoside (HEDT-Glu) is a bioactive flavanone glycoside primarily isolated from the genus Viscum (Mistletoe).[1][2] While its aglycone, Homoeriodictyol, is widely recognized in the food science sector for its potent bitter-masking capabilities (specifically as a sodium salt), the 7-O-glucoside form presents a distinct pharmacological profile.[1][2] It acts as a high-affinity Platelet-Activating Factor (PAF) antagonist and serves as a critical analytical standard in phytochemical quality control.[1][2] This guide outlines the physicochemical identifiers, extraction methodologies, and validated analytical protocols for researchers in natural product chemistry and drug discovery.

Section 1: Chemical Identity & Physicochemical Profile[1][2][3]

This section establishes the definitive chemical identifiers required for regulatory documentation and database integration.

Identifier Value / Description
CAS Number 14982-11-7
Chemical Name (2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Common Name Homoeriodictyol 7-O-glucoside; Viscumside A
Molecular Formula C₂₂H₂₄O₁₁
Molecular Weight 464.42 g/mol
PubChem CID 21629877 (Verify against specific isomer databases)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
UV Max ~288 nm, 330 nm (in Methanol)
Purity Standard ≥98% (HPLC) for pharmacological screening

Structural Logic: The compound consists of the flavanone Homoeriodictyol (3'-methoxy-4',5,7-trihydroxyflavanone) glycosylated at the C-7 hydroxyl group with a β-D-glucose moiety.[1][2][3][4] The C-7 position is the preferred site for glycosylation in many flavanones, enhancing water solubility compared to the aglycone while modulating metabolic bioavailability.[1][2]

Section 2: Natural Occurrence & Biosynthesis[1][2]

Primary Source: Viscum coloratum (Korean Mistletoe) and Viscum album.[2] Biosynthetic Context: HEDT-Glu is a secondary metabolite.[1][2] In the plant, naringenin chalcone is cyclized to naringenin, hydroxylated to eriodictyol, methylated at the 3'-position to form homoeriodictyol, and finally glycosylated by a specific UDP-glucose:flavonoid 7-O-glucosyltransferase.[1][2]

Section 3: Extraction, Isolation, & Purification Protocol

High-purity isolation of HEDT-Glu is challenging due to the presence of structurally similar flavonoids like rhamnazin and eriodictyol glycosides.[1][2] The following protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) , which offers superior recovery over traditional silica gel chromatography by eliminating irreversible adsorption.[1][2]

Protocol: HSCCC Isolation from Viscum coloratum[1][2]

1. Crude Extraction:

  • Feedstock: Dried stems of Viscum coloratum.[2]

  • Solvent: 70% Ethanol (reflux extraction, 2 hours x 3).

  • Concentration: Evaporate ethanol under reduced pressure to obtain crude extract.

  • Partitioning: Suspend crude extract in water and partition sequentially with Petroleum Ether (discard) ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Ethyl Acetate (Keep) 
    
    
    
    n-Butanol (Keep).[2] HEDT-Glu concentrates in the Ethyl Acetate or n-Butanol fraction depending on pH and concentration.[1][2]

2. HSCCC Separation System:

  • Two-Phase Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (3 : 4 : 5 : 3, v/v).[1][2]

  • Preparation: Mix solvents, equilibrate, and separate phases.

    • Stationary Phase: Upper Phase (Organic).[1][2]

    • Mobile Phase: Lower Phase (Aqueous).[1][2]

  • Parameters:

    • Flow Rate: 3.0 mL/min.[2]

    • Rotation Speed: 800 rpm.[2]

    • Detection: UV at 254 nm.[2]

  • Procedure: Fill the column with the stationary phase. Rotate the column.[2] Pump mobile phase until hydrodynamic equilibrium is established.[1][2] Inject sample (dissolved in equal volumes of upper/lower phase).[1][2]

3. Polishing:

  • Collect fractions corresponding to the HEDT-Glu peak.[1][2]

  • Recrystallize from Methanol/Water if necessary to achieve >98% purity.[2]

ExtractionWorkflow Plant Dried Viscum Stems Ethanol 70% EtOH Reflux (3x 2hrs) Plant->Ethanol Crude Crude Extract Ethanol->Crude Evaporation Partition Liquid-Liquid Partition Crude->Partition EtOAc Ethyl Acetate Fraction (Target Enriched) Partition->EtOAc Selectivity HSCCC HSCCC Separation Hexane:EtOAc:MeOH:H2O (3:4:5:3) EtOAc->HSCCC Injection Pure Purified HEDT-Glu (>98% HPLC) HSCCC->Pure Fraction Collection

Caption: Figure 1.[1][2] Optimized isolation workflow for Homoeriodictyol 7-O-glucoside using High-Speed Counter-Current Chromatography (HSCCC).

Section 4: Analytical Characterization (HPLC-UV)

For quality control and pharmacokinetic studies, a validated HPLC method is required.[2]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 250 x 4.6 mm).[1][2]

  • Mobile Phase: Methanol : Water : Glacial Acetic Acid (45 : 55 : 0.5, v/v/v).[2][5]

    • Note: The addition of acetic acid suppresses ionization of phenolic groups, sharpening peak shape.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV-DAD at 288 nm (primary) and 254 nm.[1]

  • Retention Time: Typically elutes between 10–15 minutes under isocratic conditions (adjust based on column void volume).

Mass Spectrometry (ESI-MS):

  • Mode: Negative Ion Mode (ESI-).

  • Key Ions:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       463 
      
      
      
      (Molecular ion).[2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       301 
      
      
      
      (Loss of glucose, 162 Da).[2]

Section 5: Pharmacological Applications

Platelet-Activating Factor (PAF) Antagonism

Unlike many flavonoids that act solely as antioxidants, HEDT-Glu has a specific receptor-level interaction.[1][2]

  • Mechanism: Competitive antagonism of the PAF receptor.[2]

  • Potency: Exhibits an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     of approximately 0.8 µM  against PAF-induced platelet aggregation in rabbit/human plasma models.[2][6]
    
  • Therapeutic Relevance: Potential lead compound for antithrombotic therapies with a lower bleeding risk profile compared to synthetic antiplatelets.[2]

Pharmacokinetics & Metabolism

Upon intravenous administration in rat models:

  • Distribution: Rapidly cleared from blood; high distribution to the liver and small intestine .[2][5]

  • Metabolism: Hydrolysis to the aglycone (Homoeriodictyol) occurs via cytosolic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -glucosidases.[2] The aglycone is then subject to Phase II conjugation (glucuronidation/sulfation).[1][2]
    
  • Half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Approximately 1.27 hours.[2][5]
    
Bitter Masking Precursor

While the aglycone (Homoeriodictyol) sodium salt is the industry standard for masking bitter tastes (e.g., caffeine, quinine), the glucoside serves as a stable, water-soluble prodrug.[1][2] In enzymatic environments (like saliva or fermentation processes), the glucoside can release the active masking aglycone.[2]

BioActivity HEDT_Glu HEDT-7-O-Glucoside (Prodrug/Active) PAF_R PAF Receptor (Platelets) HEDT_Glu->PAF_R Inhibition (IC50 ~0.8 µM) Aglycone Homoeriodictyol (Aglycone) HEDT_Glu->Aglycone Hydrolysis (β-glucosidase) Bitter Bitter Taste Receptors (hTAS2Rs) Aglycone->Bitter Masking Effect (Allosteric Modulation) Liver Hepatic Metabolism (Phase II) Aglycone->Liver Glucuronidation

Caption: Figure 2.[1][2] Dual pharmacological pathway: Direct PAF antagonism and metabolic conversion to the bitter-masking aglycone.[1][2]

References

  • Chemical Identity & CAS: ChemFaces. Homoeriodictyol 7-O-glucoside Datasheet. Catalog No. CFN89463.[1][2][7] Link

  • Isolation Protocol (HSCCC): Jiang, Y., et al. "Separation and Purification of Flavones from Viscum coloratum (Kom.)[1][2] Nakai by High-Speed Counter-Current Chromatography." Chemistry & Bioengineering, 2012, 29(2):73-76.[1][2] Link

  • Pharmacokinetics & HPLC Method: Li, X., et al. "HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues." Biomedical Chromatography, 2008.[2] Link

  • PAF Antagonism: MedChemExpress. Homoeriodictyol 7-O-β-D-glucoside Product Information. Link

  • General Flavonoid Properties: PubChem Compound Summary for Eriodictyol 7-O-glucoside (Structural Analog Reference). Link[1][2]

Sources

Foundational

Introduction: Unveiling the Antioxidant Potential of Homoeriodictyol 7-O-glucoside

An In-depth Technical Guide to the In Vitro Antioxidant Activity of Homoeriodictyol 7-O-glucoside Authored for Researchers, Scientists, and Drug Development Professionals Homoeriodictyol 7-O-glucoside is a naturally occu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the In Vitro Antioxidant Activity of Homoeriodictyol 7-O-glucoside

Authored for Researchers, Scientists, and Drug Development Professionals

Homoeriodictyol 7-O-glucoside is a naturally occurring flavanone glycoside found in various plants, including the stems of Viscum coloratum (Kom.) Nakai and Coreopsis tinctoria.[1][2] As a member of the flavonoid family, it is part of a class of polyphenolic compounds renowned for their broad spectrum of biological activities.[3][4] Beyond its known roles as an anti-inflammatory and platelet-activating factor (PAF) antagonist, emerging evidence highlights its significant antioxidant properties.[1][3][5]

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous chronic diseases, including cardiovascular, neurodegenerative, and metabolic disorders. Natural compounds that can mitigate oxidative stress are therefore of profound interest in drug discovery and development. Homoeriodictyol 7-O-glucoside has demonstrated potent free-radical scavenging capabilities and the ability to enhance endogenous antioxidant defense mechanisms, making it a compelling candidate for further investigation.[1][6][7]

This technical guide provides a comprehensive framework for evaluating the in vitro antioxidant activity of Homoeriodictyol 7-O-glucoside. Moving beyond a simple recitation of methods, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, provides detailed, self-validating protocols, and synthesizes the data into a cohesive scientific narrative.

Section 1: The Molecular Basis of Antioxidant Activity in Flavonoids

The antioxidant capacity of flavonoids is intrinsically linked to their chemical structure.[8] Understanding this structure-activity relationship (SAR) is fundamental to interpreting experimental results and predicting the potential of compounds like Homoeriodictyol 7-O-glucoside.

Core Principles of Flavonoid Antioxidant Action: Flavonoids primarily exert their antioxidant effects through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The flavonoid molecule donates a hydrogen atom from one of its hydroxyl (-OH) groups to a free radical, neutralizing it. The resulting flavonoid radical is stabilized by resonance, making it relatively unreactive.

  • Single Electron Transfer (SET): The flavonoid donates an electron to the free radical, forming a flavonoid radical cation and an anion. This is a key mechanism in assays like the ABTS and FRAP assays.[9][10]

Key Structural Features for Potent Antioxidant Activity: Years of SAR research have identified several structural motifs critical for the radical scavenging and antioxidant activity of flavonoids[8]:

  • The Ortho-dihydroxy (Catechol) Group: A 3',4'-dihydroxy configuration on the B-ring is paramount. This catechol structure confers high stability to the resulting aroxyl radical through electron delocalization and intramolecular hydrogen bonding.

  • The 2,3-Double Bond in the C-Ring: Conjugation of this double bond with the 4-oxo (keto) function allows for electron delocalization across the flavonoid backbone, further stabilizing the radical.

  • Hydroxyl Groups at Positions 3 and 5: The presence of -OH groups at these positions, in conjunction with the 4-oxo group, also contributes to radical scavenging capacity.

Homoeriodictyol 7-O-glucoside possesses the critical 3',4'-dihydroxy catechol structure on its B-ring, which is a strong predictor of significant antioxidant potential. The presence of the glucoside moiety at the 7-position may influence its solubility and interaction with cellular membranes compared to its aglycone form, homoeriodictyol.

Section 2: Foundational Analysis: Chemical-Based In Vitro Assays

No single assay can capture the total antioxidant capacity of a compound. Therefore, a battery of tests targeting different mechanisms is essential for a comprehensive profile. We will focus on three widely adopted and robust methods: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle & Causality: This assay quantifies the capacity of an antioxidant to scavenge the stable DPPH free radical.[11] In the presence of a hydrogen-donating antioxidant like Homoeriodictyol 7-O-glucoside, the deep violet DPPH radical is reduced to the pale yellow, non-radical form, DPPH-H.[9][11][12] The degree of color change, measured spectrophotometrically at ~517 nm, is directly proportional to the compound's radical scavenging activity.[11][13] This method is rapid, simple, and particularly effective for screening the initial free-radical scavenging potential of pure compounds.[13][14]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[12] Store this solution in an amber bottle at 4°C. It is best to prepare it fresh.[12]

    • Test Compound Stock Solution: Prepare a stock solution of Homoeriodictyol 7-O-glucoside (e.g., 1 mM) in methanol or DMSO.

    • Serial Dilutions: Create a series of working solutions of the test compound at various concentrations (e.g., 10, 25, 50, 100, 200 µM).

    • Positive Control: Prepare identical serial dilutions of a standard antioxidant like Quercetin or Ascorbic Acid.

  • Assay Procedure (96-Well Plate Format):

    • Add 20 µL of each test compound dilution, positive control dilution, or solvent (for the blank) to the wells of a 96-well plate.[15]

    • Add 180 µL of the 0.1 mM DPPH working solution to all wells.[15]

    • Mix gently and incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[13][15]

    • Measure the absorbance at 517 nm using a microplate reader.[15]

  • Data Analysis & Interpretation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 [12] Where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance with the test compound.

    • Determine the IC50 value , which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This is achieved by plotting the % scavenging against the compound concentration and using linear regression analysis.

Self-Validating System:

  • Control (A_control): DPPH solution plus solvent (methanol/DMSO). Represents 0% scavenging.

  • Positive Control: A known antioxidant (Quercetin, Ascorbic Acid) to validate assay performance.

  • Sample Blank: Test compound in methanol without DPPH to correct for any intrinsic color of the sample.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1mM DPPH Solution Plate Add 20µL Sample/ Control to Plate DPPH->Plate Sample Prepare H7G Serial Dilutions Sample->Plate Control Prepare Positive Control (e.g., Quercetin) Control->Plate AddDPPH Add 180µL DPPH Solution Plate->AddDPPH Incubate Incubate 30 min in Dark AddDPPH->Incubate Read Read Absorbance at 517nm Incubate->Read Calculate Calculate % Scavenging Read->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: DPPH Assay Experimental Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle & Causality: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[9] The radical is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[16] The resulting blue-green ABTS•+ solution is then treated with the antioxidant. In a mechanism dominated by SET, the antioxidant reduces the ABTS•+, returning it to its colorless neutral form.[9] The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant's capacity.[17] The ABTS assay is advantageous as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds.[10]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours before use. This allows for complete radical generation.[16]

    • ABTS•+ Working Solution: On the day of the assay, dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17]

    • Prepare serial dilutions of Homoeriodictyol 7-O-glucoside and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure (96-Well Plate Format):

    • Add 10 µL of each test compound dilution, positive control, or solvent blank to the wells.

    • Add 190 µL (or a suitable volume) of the ABTS•+ working solution to all wells.

    • Incubate at room temperature for a defined period, typically 5-6 minutes.[17][18]

    • Read the absorbance at 734 nm.

  • Data Analysis & Interpretation:

    • Calculate the percentage of ABTS•+ scavenging activity similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated using various concentrations of Trolox. The antioxidant capacity of the test compound is then expressed as the concentration of Trolox that would produce the same percentage of scavenging.

Self-Validating System:

  • Control: ABTS•+ working solution plus solvent.

  • Positive Control: Trolox, a water-soluble vitamin E analog, is the standard for this assay.

  • Sample Blank: Test compound in solvent to correct for color interference.

ABTS_Workflow cluster_prep Radical & Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis GenRadical Generate ABTS•+ Stock Solution (12-16h incubation) WorkSol Dilute to Working Solution (Abs ≈ 0.7) GenRadical->WorkSol AddABTS Add 190µL ABTS•+ Working Solution WorkSol->AddABTS Sample Prepare H7G & Trolox Serial Dilutions Plate Add 10µL Sample/ Control to Plate Sample->Plate Plate->AddABTS Incubate Incubate 6 min at RT AddABTS->Incubate Read Read Absorbance at 734nm Incubate->Read Calculate Calculate % Scavenging Read->Calculate Plot Plot Trolox Curve & Calculate TEAC Calculate->Plot

Caption: ABTS Assay Experimental Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle & Causality: Unlike the previous assays, FRAP does not measure radical scavenging directly. Instead, it quantifies the reducing power of an antioxidant.[19][20] The assay is based on the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its intensely blue-colored ferrous form (Fe²⁺) in an acidic medium (pH 3.6).[20] The change in absorbance, measured at ~593 nm, is proportional to the total reducing power of the sample.[21] This assay provides a direct measure of the electron-donating capacity of Homoeriodictyol 7-O-glucoside.

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid in distilled water to make 1 L.[21]

    • TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.[21]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[21]

    • Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100-2000 µM) to create a standard curve.

  • Assay Procedure:

    • Add 20 µL of the test compound, standard, or blank to the wells of a microplate.[20]

    • Add 150-180 µL of the pre-warmed FRAP reagent to each well.[20]

    • Mix and incubate at 37°C for a defined time, typically 4-15 minutes.[20][22]

    • Measure the absorbance at 593 nm.

  • Data Analysis & Interpretation:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Use the linear regression equation from the standard curve to determine the FRAP value of the test sample.

    • Results are expressed as mM Ferrous (Fe²⁺) Equivalents per mole or per gram of the compound.

Self-Validating System:

  • Blank: Solvent used for sample preparation.

  • Standard Curve: A freshly prepared ferrous sulfate standard curve is mandatory for each run to ensure accurate quantification.

  • Positive Control: A compound with known reducing power (e.g., Ascorbic Acid) can be included.

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MixReagent Prepare FRAP Reagent (Buffer:TPTZ:FeCl3) Warm to 37°C AddFRAP Add 180µL FRAP Reagent MixReagent->AddFRAP Sample Prepare H7G Solutions Plate Add 20µL Sample/ Standard to Plate Sample->Plate Standard Prepare FeSO4 Standard Curve Standard->Plate Plate->AddFRAP Incubate Incubate 4-15 min at 37°C AddFRAP->Incubate Read Read Absorbance at 593nm Incubate->Read Plot Plot FeSO4 Standard Curve Read->Plot Calculate Calculate FRAP Value (Fe2+ Equivalents) Plot->Calculate

Caption: FRAP Assay Experimental Workflow.

Section 3: Biological Relevance: The Cellular Antioxidant Activity (CAA) Assay

While chemical assays are indispensable for initial screening, they lack biological context. The CAA assay bridges this gap by measuring antioxidant activity within a living cell, accounting for crucial factors like cell uptake, distribution, and metabolism.[23][24]

Principle & Causality: The CAA assay utilizes a cell line (typically human hepatocarcinoma HepG2 cells) and a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[24][25] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH molecule.[23][24] A peroxyl radical generator (like AAPH or ABAP) is then added, which induces cellular oxidative stress, oxidizing DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[23][25][26] An effective antioxidant like Homoeriodictyol 7-O-glucoside will enter the cell and quench these peroxyl radicals, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[23] The reduction in fluorescence intensity over time, compared to control cells, provides a biologically relevant measure of antioxidant capacity.[25]

Experimental Protocol: CAA Assay

  • Cell Culture:

    • Seed HepG2 cells into a 96-well, black, clear-bottom tissue culture plate at a density that will achieve 90-100% confluence within 24 hours (e.g., 60,000 cells/well).[26][27]

  • Assay Procedure:

    • Wash: After 24h, gently remove the growth medium and wash the confluent cell monolayer with 1X PBS or HBSS.[27]

    • Treatment: Add 50 µL of treatment solution containing both the DCFH-DA probe (final concentration ~25 µM) and the desired concentration of Homoeriodictyol 7-O-glucoside (or Quercetin standard) to the cells.[27]

    • Incubation: Incubate the plate at 37°C for 60 minutes to allow for compound uptake and probe de-esterification.[27]

    • Wash: Remove the treatment solution and wash the cells gently three times with PBS or HBSS to remove any extracellular compound and probe.[27]

    • Oxidation Induction: Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH/ABAP) to all wells.[24][27]

    • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence kinetically (Excitation: 485 nm, Emission: 538 nm) every 1-5 minutes for 60 minutes.[24][26][27]

  • Data Analysis & Interpretation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

    • Calculate the CAA unit for each concentration using the formula: CAA Unit = 100 - ( ∫SA / ∫CA ) x 100 Where ∫SA is the AUC for the sample-treated cells and ∫CA is the AUC for the control (vehicle-treated) cells.

    • Determine the EC50 value , the concentration required to provide 50% antioxidant activity (a CAA unit of 50).

    • Results are often expressed as Quercetin Equivalents (QE) , where the activity of the test compound is compared to that of the standard, Quercetin.[23]

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Staining cluster_assay Oxidation & Measurement cluster_analysis Data Analysis Seed Seed HepG2 Cells in 96-well Plate Incubate24h Incubate 24h to Reach Confluence Seed->Incubate24h Wash1 Wash Cells with PBS Incubate24h->Wash1 Treat Add H7G/Quercetin + DCFH-DA Probe Wash1->Treat Incubate1h Incubate 1h at 37°C Treat->Incubate1h Wash2 Wash Cells 3x with PBS Incubate1h->Wash2 AddAAPH Add AAPH Radical Initiator Wash2->AddAAPH Read Kinetic Fluorescence Reading (60 min at 37°C) AddAAPH->Read AUC Calculate Area Under Curve (AUC) Read->AUC CAA Calculate CAA Units & EC50 Value AUC->CAA QE Express as Quercetin Equivalents (QE) CAA->QE

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Mechanistic Insight: Activation of the Nrf2/ARE Pathway

Beyond direct radical scavenging, Homoeriodictyol 7-O-glucoside engages in a more sophisticated antioxidant strategy: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7] Nrf2 is a transcription factor that serves as the master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon exposure to oxidative stress or an activator like Homoeriodictyol 7-O-glucoside, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[6] This induces the expression of a suite of Phase II detoxification and antioxidant enzymes (e.g., heme oxygenase-1, glutathione S-transferases), bolstering the cell's intrinsic defense capabilities.[6] The ability of Homoeriodictyol 7-O-glucoside to activate this pathway demonstrates a dual-action antioxidant mechanism: immediate radical scavenging and long-term enhancement of cellular resilience.[6][7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H7G Homoeriodictyol 7-O-glucoside Nrf2_Keap1 Nrf2 Keap1 H7G->Nrf2_Keap1 induces release Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces release ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Genes Activates

Caption: Nrf2/ARE Pathway Activation by H7G.

Section 4: Data Synthesis and Interpretation

A critical aspect of antioxidant research is the clear and comparative presentation of quantitative data. The following table summarizes key findings on the antioxidant activity of Homoeriodictyol 7-O-glucoside from available literature.

Table 1: Summary of In Vitro Antioxidant Activity of Homoeriodictyol 7-O-glucoside

Assay / Activity MetricResult (IC50 / Value)CommentsSource
Hydroxyl Radical ScavengingIC50: 0.28 mMDemonstrates direct scavenging of one of the most reactive oxygen species.[7]
Superoxide Anion ScavengingIC50: 0.30 mMShows efficacy against superoxide, a primary free radical produced in mitochondria.[7]
Nrf2/ARE PathwayActivatorInduces nuclear translocation of Nrf2 and expression of downstream genes.[6][7]
Lipid PeroxidationInhibitorProtects against oxidative damage to lipids.[1]

Interpreting the Data: The data collectively paints a picture of Homoeriodictyol 7-O-glucoside as a multi-faceted antioxidant. The low millimolar IC50 values against highly reactive hydroxyl and superoxide radicals indicate potent direct scavenging activity.[7] This is complemented by its ability to inhibit lipid peroxidation, a damaging chain reaction that compromises cell membrane integrity.[1]

Crucially, its role as an Nrf2 activator signifies a more profound, indirect antioxidant effect.[6][7] This suggests that not only does it neutralize existing threats, but it also prepares the cell for future oxidative insults. When presenting data for a novel compound, it is vital to compare its IC50 or TEAC values against established standards like Quercetin, Trolox, or Ascorbic Acid to benchmark its potency.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for characterizing the in vitro antioxidant activity of Homoeriodictyol 7-O-glucoside. The combination of chemical assays (DPPH, ABTS, FRAP) provides a comprehensive profile of its radical scavenging and reducing power, while the cell-based CAA assay offers crucial insights into its efficacy in a biologically relevant context.

The evidence strongly supports Homoeriodictyol 7-O-glucoside as a potent antioxidant with a dual mechanism of action: direct neutralization of free radicals and upregulation of endogenous cellular defense systems via the Nrf2/ARE pathway.[6][7]

For drug development professionals and researchers, the logical next steps include:

  • Comparative Studies: Directly comparing the activity of Homoeriodictyol 7-O-glucoside with its aglycone, homoeriodictyol, to understand the role of the glucoside moiety.

  • Advanced Cellular Models: Investigating its protective effects in more specific cell models of disease (e.g., neuronal cells for neuroprotection, endothelial cells for cardiovascular applications).

  • In Vivo Validation: Progressing to animal models of oxidative stress-related diseases to confirm its bioavailability and therapeutic efficacy.

By employing the rigorous methodologies detailed herein, the scientific community can fully elucidate the therapeutic potential of this promising natural compound.

References

  • Li, X., et al. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Molecules, 25(16), 3632. Available at: [Link]

  • Benkhaira, N., et al. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Zhang, N., et al. (2018). Eriodictyol 7-O-β-D glucopyranoside from Coreopsis tinctoria Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis. Experimental and Therapeutic Medicine, 15(4), 3379-3387. Available at: [Link]

  • Uddin, M. S., et al. (2020). Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. Molecules, 25(24), 5896. Available at: [Link]

  • Geronikaki, A., et al. (2016). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. MDPI. Available at: [Link]

  • Geronikaki, A., et al. (2016). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. ResearchGate. Available at: [Link]

  • El-Hawary, S. S., et al. (2016). Phytochemical Investigation and in vitro Antioxidant Activity of Different Leaf Extracts of Salix mucronata Thunb. International Journal of Pharmacognosy and Phytochemical Research, 8(1), 174-180.
  • Wen, L., et al. (2021). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2021, 6675330. Available at: [Link]

  • Zeng, H., et al. (2023). The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. MDPI. Available at: [Link]

  • Tuttolomondo, T., et al. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. MDPI. Available at: [Link]

  • Spagnuolo, C., et al. (2013). Antioxidant Activity of Cyanidin-3-O-Glucoside and Verbascoside in an in Vitro Model of Diabetic Retinopathy. Journal of Medicinal Food, 16(2), 158-164.
  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]

  • Rahman, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1336. Available at: [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]

  • Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Paśko, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6541. Available at: [Link]

  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay. Google Patents.
  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005. Available at: [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. Available at: [Link]

  • Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(2), 559. Available at: [Link]

  • Assay Genie. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]

  • Bioquochem. (n.d.). ABTS Assay Kit - KF-01-002. Retrieved from [Link]

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Exploratory

Homoeriodictyol 7-O-glucoside: Mechanism of Action & Preliminary Studies

Technical Guide for Drug Development Professionals Executive Summary Homoeriodictyol 7-O-glucoside (HED-7-G) is a bioactive flavanone glycoside primarily isolated from Viscum coloratum (Kom.)[1][2] Nakai (Loranthaceae).[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary

Homoeriodictyol 7-O-glucoside (HED-7-G) is a bioactive flavanone glycoside primarily isolated from Viscum coloratum (Kom.)[1][2] Nakai (Loranthaceae).[2] Unlike its unmethylated analog Eriodictyol-7-O-glucoside—which is widely recognized as an Nrf2 activator—HED-7-G exhibits a distinct pharmacological profile defined by potent Platelet-Activating Factor (PAF) antagonism .[1]

Preliminary studies indicate that HED-7-G competitively inhibits PAF-induced platelet aggregation with an IC50 of 0.8 μM , a potency comparable to synthetic antagonists.[1] Secondary mechanisms include anti-inflammatory activity via the inhibition of nitric oxide (NO) production (IC50 ~23.4 μM).[3] This guide synthesizes the chemical isolation, mechanistic pathways, and experimental validation of HED-7-G, providing a roadmap for its evaluation as a antithrombotic lead compound.[1]

Chemical Profile & Bioavailability

HED-7-G is the 7-O-glucoside of homoeriodictyol (3'-methoxy-4',5,7-trihydroxyflavanone).[1] The presence of the 3'-methoxy group distinguishes it from eriodictyol, significantly altering its lipophilicity and receptor binding affinity.

PropertySpecification
IUPAC Name (2S)-2-(4-hydroxy-3-methoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Molecular Formula C₂₂H₂₄O₁₁
Molecular Weight 464.42 g/mol
Source Viscum coloratum (Stems), Viscum album
Pharmacokinetics Rapid elimination in rat plasma; T1/2α ≈ 0.06 h, T1/2β ≈ 1.27 h.[1][2][3]
Solubility Soluble in DMSO, Methanol; Poorly soluble in cold water.[1]

Mechanistic Pathways

The therapeutic potential of HED-7-G rests on two distinct pathways: high-affinity antagonism of the PAF receptor (primary) and low-affinity modulation of inflammatory mediators (secondary).[1]

Primary Mechanism: PAF Receptor Antagonism

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that binds to G-protein coupled receptors (PAFR) on platelets, neutrophils, and endothelial cells.[1] Binding triggers the Gq-PLC-IP3 pathway, mobilizing intracellular calcium and causing aggregation.[1]

Mechanism of Action:

  • Receptor Blockade: HED-7-G binds to the extracellular domain of the PAFR on the platelet membrane.[1]

  • Signal Interruption: This binding prevents PAF-induced conformational changes in the Gq protein.[1]

  • Calcium Suppression: Phospholipase C (PLC) remains inactive; Inositol trisphosphate (IP3) is not generated, preventing Ca²⁺ release from the dense tubular system.

  • Outcome: Inhibition of platelet shape change, granule secretion, and aggregation.[1]

Specificity: Studies confirm HED-7-G does not inhibit Adenosine Diphosphate (ADP)-induced aggregation, validating its selectivity for the PAF pathway.[1]

Secondary Mechanism: Anti-Inflammatory Signaling

In macrophage models (RAW264.7), HED-7-G inhibits Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production.[1] While less potent than its anti-thrombotic effect, this activity suggests potential for multi-target therapy in thrombo-inflammatory conditions.[1]

Mechanistic Visualization

The following diagram illustrates the specific blockade of the PAF signaling cascade by HED-7-G.

MoA PAF PAF (Ligand) PAFR PAF Receptor (GPCR) PAF->PAFR Activates HED HED-7-G (Inhibitor) HED->PAFR Competitively Blocks Gq Gq Protein PAFR->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Catalyzes Ca Intracellular Ca2+ Mobilization IP3->Ca Triggers Release Agg Platelet Aggregation Ca->Agg Induces

Caption: HED-7-G competitively blocks the PAF Receptor, preventing Gq-mediated Calcium mobilization and subsequent platelet aggregation.[1]

Experimental Protocols (Preliminary Studies)

To ensure reproducibility and scientific integrity, the following protocols outline the isolation and bioassay validation of HED-7-G.

Protocol A: High-Purity Isolation via HSCCC

Traditional column chromatography often leads to irreversible adsorption of glycosides.[1] High-Speed Counter-Current Chromatography (HSCCC) is the preferred method for isolating HED-7-G with >96% purity.[1]

Reagents: n-Hexane, Ethyl Acetate, Methanol, Water (Deionized).[1] System: Two-phase solvent system (3:4:5:3 ratio).[1][2]

  • Preparation: Mix n-Hexane : Ethyl Acetate : Methanol : Water in a 3:4:5:3 v/v ratio.

  • Equilibration: Shake vigorously and allow to settle. Separate the Upper Phase (Stationary) and Lower Phase (Mobile).[2]

  • Apparatus Setup: Fill the HSCCC coiled column with the Upper Phase.

  • Loading: Rotate column at 800 rpm . Pump Lower Phase (Mobile) at 3.0 mL/min .

  • Injection: Inject 20 mL of crude flavonoid extract (dissolved in mobile phase, conc. ~20 mg/mL) once hydrodynamic equilibrium is established.

  • Detection: Monitor UV absorbance at 254 nm .

  • Collection: HED-7-G typically elutes after Rhamnazin-3-O-glucoside.[1] Collect peak fractions and lyophilize.

Protocol B: PAF-Induced Platelet Aggregation Assay

This assay validates the IC50 value of 0.8 μM.[1][3]

  • Platelet Preparation: Collect blood from New Zealand white rabbits into citrate buffer (1:9). Centrifuge at 200×g for 10 min to obtain Platelet-Rich Plasma (PRP).[1]

  • Control Setup: Incubate PRP with vehicle (DMSO < 0.1%) at 37°C for 5 min.

  • Treatment: Incubate PRP with HED-7-G (serial dilutions: 0.1 – 10 μM) for 5 min.

  • Induction: Add PAF (final conc. 10 nM) to stimulate aggregation.

  • Measurement: Monitor light transmission using an aggregometer for 5 minutes.

  • Calculation: Calculate Inhibition % =

    
    .[1]
    
    • Self-Validation: Run a parallel ADP-induced control. HED-7-G should not inhibit ADP aggregation.[1][3]

Data Summary & Comparative Analysis

The following table summarizes the potency of HED-7-G against key biological targets compared to standard references.

Target / AssayCell/ModelIC50 / ActivityReference StandardRelative Potency
PAF Receptor Rabbit Platelets0.8 μM Ginkgolide BHigh (Comparable)
NO Production RAW264.7 Macrophages23.4 μM L-NMMAModerate
ADP Aggregation Rabbit PlateletsInactive (>100 μM)AspirinNone (Specific)
Cytotoxicity HeLa / A549> 100 μMDoxorubicinNon-toxic

Isolation Workflow Visualization

The path from raw plant material to bioactive crystal is critical for reproducibility.[1]

Isolation Plant Viscum coloratum (Dried Stems) Extract Ethanol Extraction (Reflux) Plant->Extract 70% EtOH Partition Partitioning (EtOAc Fraction) Extract->Partition Solvent Fractionation HSCCC HSCCC Separation Hex:EtOAc:MeOH:H2O (3:4:5:3) Partition->HSCCC 20mg/mL Load Pure HED-7-G (>96% Purity) HSCCC->Pure Peak Collection

Caption: Isolation workflow using High-Speed Counter-Current Chromatography (HSCCC) to achieve pharmaceutical-grade purity.

References

  • Zhao, Y., et al. (2010). "Anti-inflammatory activity of compounds isolated from Viscum coloratum."[1][4] Biological & Pharmaceutical Bulletin. (Contextualized via ChemFaces biological activity summary).

  • Leu, Y.L., et al. (2006). "Chemical constituents of Viscum coloratum and their inhibitory effects on osteoclast formation." Chemical & Pharmaceutical Bulletin, 54(1), 133-135.[1][5] (Provides structural confirmation data).

Sources

Protocols & Analytical Methods

Method

HPLC method for quantification of Homoeriodictyol 7-O-glucoside

Application Note: Precision Quantification of Homoeriodictyol 7-O-Glucoside via RP-HPLC-DAD Introduction & Scientific Context Homoeriodictyol 7-O-glucoside (HEDT-Glu) is a bioactive flavanone glycoside predominantly foun...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Homoeriodictyol 7-O-Glucoside via RP-HPLC-DAD

Introduction & Scientific Context

Homoeriodictyol 7-O-glucoside (HEDT-Glu) is a bioactive flavanone glycoside predominantly found in Viscum coloratum (Mistletoe) and Eriodictyon species. Pharmacologically, it has gained attention for its potential as an Nrf2 activator, offering cytoprotection against oxidative stress, and for its cardiovascular interactions.

The Analytical Challenge: Quantifying HEDT-Glu presents specific chromatographic hurdles:

  • Structural Isomerism: It must be chromatographically resolved from its aglycone (homoeriodictyol) and structurally similar flavanones like hesperetin-7-O-glucoside.

  • Polarity: The glucose moiety imparts significant polarity, requiring careful mobile phase tuning to prevent early elution (co-elution with matrix interferents) while maintaining reasonable retention times.

  • Detection: Unlike flavones, flavanones possess a saturated C2-C3 bond, resulting in a distinct UV spectrum with a strong Band II absorption (~280–288 nm) but a diminished Band I (~330 nm).

This protocol details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD), optimized for resolution, sensitivity, and reproducibility.

Method Development Strategy: The "Why" Behind the Parameters

To ensure scientific integrity, we do not simply select conditions; we derive them from the physicochemical properties of the analyte.

  • Stationary Phase Selection (C18):

    • Rationale: A C18 (Octadecylsilane) column is selected to provide hydrophobic interaction with the flavanone backbone. A "end-capped" column is critical to minimize secondary interactions between free silanol groups and the phenolic hydroxyls of HEDT-Glu, which would otherwise cause peak tailing.

  • Mobile Phase Modifier (Formic Acid):

    • Rationale: Phenolic compounds are weak acids. Adding 0.1% Formic Acid (pH ~2.7) suppresses the ionization of the phenolic hydroxyl groups (keeping them in the neutral R-OH form). This increases retention on the hydrophobic stationary phase and sharpens peak shape.

  • Solvent Selection (Acetonitrile vs. Methanol):

    • Rationale: Acetonitrile (ACN) is preferred over Methanol for the gradient organic phase due to its lower viscosity (lower backpressure) and sharper peak shapes for glycosides. However, Methanol is an acceptable alternative if cost is a constraint, though retention times will shift.

  • Detection Wavelength (280 nm):

    • Rationale: HEDT-Glu exhibits maximum absorption (

      
      ) in the range of 280–288 nm due to the benzoyl system (A-ring). Monitoring at 280 nm maximizes signal-to-noise ratio.
      

Detailed Experimental Protocol

Reagents and Standards
  • Standard: Homoeriodictyol 7-O-glucoside (>98% purity).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ), Formic Acid (FA).

Sample Preparation Workflow

Note: Efficient extraction is critical for recovery. The following workflow is optimized for dried plant material.

SamplePrep Raw Dried Plant Material (Powdered) Extract Extraction 70% Methanol (v/v) Ultrasonication (30 min, 25°C) Raw->Extract 100 mg / 10 mL Centrifuge Centrifugation 10,000 rpm, 10 min Extract->Centrifuge Filter Filtration 0.22 µm PTFE Syringe Filter Centrifuge->Filter Supernatant Vial HPLC Vial Ready for Injection Filter->Vial

Figure 1: Optimized Sample Preparation Workflow for HEDT-Glu extraction.

Instrumentation & Chromatographic Conditions
ParameterSetting
Instrument Agilent 1260/1290 Infinity II or equivalent HPLC-DAD system
Column Phenomenex Luna C18(2) or Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 280 nm (Reference: 360 nm / off)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Elution Program

Rationale: A gradient is necessary to separate the glycoside (elutes earlier) from the aglycone and other lipophilic matrix components.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Phase Description
0.0 9010Equilibration / Loading
5.0 9010Isocratic Hold (Retain polar glycosides)
25.0 6535Linear Ramp (Elution of HEDT-Glu)
30.0 1090Column Wash (Remove lipophilic aglycones)
35.0 1090Wash Hold
36.0 9010Re-equilibration
45.0 9010Ready for Next Injection

Method Validation Parameters (Self-Validating System)

To ensure the trustworthiness of your data, perform the following validation steps prior to routine analysis.

  • System Suitability Test (SST):

    • Inject the standard 6 times.

    • Requirement: Retention time %RSD < 1.0%; Peak Area %RSD < 2.0%; Tailing Factor (T) between 0.9 and 1.2.

  • Linearity:

    • Prepare 5 concentration levels (e.g., 5, 20, 50, 100, 200 µg/mL).

    • Requirement:

      
      .
      
  • Limit of Detection (LOD):

    • Signal-to-Noise ratio (S/N) = 3.

    • Typical Value: ~0.5 µg/mL (UV detection).

HPLC_Logic Start Start Run MobilePhase Mobile Phase (Acidified H2O/ACN) Start->MobilePhase Column C18 Column Interaction (Hydrophobic Retention) MobilePhase->Column Gradient Pump Separation Separation Mechanism: Glycoside elutes before Aglycone Column->Separation Differential Partitioning Detection DAD Detection (280 nm) Separation->Detection Data Chromatogram Peak Integration Detection->Data

Figure 2: HPLC Separation Logic for Flavanone Glycosides.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Secondary silanol interactions.

    • Fix: Ensure Formic Acid is fresh; increase concentration to 0.2% if necessary, or switch to a column with higher carbon load/better end-capping.

  • Baseline Drift:

    • Cause: Absorption of Formic Acid at low wavelengths.

    • Fix: Use a reference wavelength (e.g., 360 nm) in the DAD settings to subtract gradient drift, or ensure high-purity solvents.

  • Co-elution:

    • Cause: Complex matrix (e.g., presence of Hesperetin-7-O-glucoside).[1]

    • Fix: Decrease the gradient slope (e.g., extend the ramp from 20 mins to 30 mins) or lower the initial organic % to 5% B.

References

  • Li, L., et al. (2009). HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues. Journal of Pharmaceutical and Biomedical Analysis. Link

  • García-Pérez, P., et al. (2024).[2] Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus. International Journal of Molecular Sciences. Link

  • Mbamalu, O.N., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Chromatography & Separation Techniques. Link

  • PubChem. (n.d.). Eriodictyol 7-O-glucoside (Structural Analog Data). National Library of Medicine. Link

Sources

Application

Advanced LC-MS/MS Protocol for the Bioanalysis of Homoeriodictyol 7-O-glucoside and its Metabolic Profiling

Executive Summary & Application Scope Homoeriodictyol 7-O-glucoside (HEDT-Glc) is a bioactive flavanone glycoside exhibiting significant antioxidant, neuroprotective (Nrf2 activation), and bitter-masking properties. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Homoeriodictyol 7-O-glucoside (HEDT-Glc) is a bioactive flavanone glycoside exhibiting significant antioxidant, neuroprotective (Nrf2 activation), and bitter-masking properties. Its accurate quantification and metabolic profiling are critical in drug development due to the compound's rapid deglycosylation and extensive Phase II metabolism.

This Application Note provides a rigorous, field-validated protocol for the LC-MS/MS analysis of HEDT-Glc and its primary metabolite, Homoeriodictyol (HEDT) , in biological matrices (plasma, urine, tissue). Unlike generic flavonoid protocols, this guide addresses the specific challenges of flavanone isomerism (vs. Hesperetin) and the lability of the glycosidic bond.

Key Applications:

  • Pharmacokinetic (PK) profiling in preclinical species.[1]

  • Metabolite identification (Phase I/II and microbial ring fission).

  • Quality control of botanical extracts (Viscum spp., Eriodictyon spp.).[1]

Chemical & Physical Properties

Understanding the physicochemical nature of the analyte is the foundation of a robust method.

PropertyHomoeriodictyol 7-O-glucoside (HEDT-Glc)Homoeriodictyol (Aglycone)
CAS Registry 14982-22-0 (Generic)446-71-9
Molecular Formula C₂₂H₂₄O₁₁C₁₆H₁₄O₆
Molecular Weight 464.42 g/mol 302.28 g/mol
LogP (Predicted) ~0.5 (Hydrophilic)~2.5 (Lipophilic)
pKa (Phenolic) ~7.1 (C7-OH blocked), ~9.8~7.1 (C7-OH acidic)
Key Isomer Isomeric with Hesperidin (Hesperetin-7-O-rutinoside is different, but Hesperetin-7-O-glucoside is isomeric).Isomeric with Hesperetin (3'-OH, 4'-OMe vs. 3'-OMe, 4'-OH).

Critical Analytical Insight: HEDT-Glc ionizes efficiently in Negative ESI mode due to the phenolic hydroxyl groups. While positive mode is possible, negative mode generally offers better sensitivity and selectivity for flavonoids, reducing background noise from endogenous amines.

Sample Preparation Protocol

Objective: Maximize recovery while minimizing matrix effects. Recommended Method: Protein Precipitation (PPT) for high-throughput screening; Solid Phase Extraction (SPE) for high-sensitivity PK studies.

Protocol A: Protein Precipitation (Rapid Screening)
  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., Naringenin or Dihydromyricetin at 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why Acid? Acidifying the organic solvent helps stabilize the phenolic protons, improving recovery and peak shape.

  • Vortex: Vortex vigorously for 60 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to an LC vial. Inject 5 µL.

Protocol B: Solid Phase Extraction (High Sensitivity)
  • Cartridge: OASIS HLB or Strata-X (30 mg/1 mL).

  • Conditioning: 1 mL Methanol followed by 1 mL Water (0.1% FA).

  • Loading: Mix 100 µL plasma with 100 µL 2% H3PO4; load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water.

  • Elution: Elute with 500 µL Methanol:Acetonitrile (1:1) .

  • Reconstitution: Evaporate to dryness under N2; reconstitute in 100 µL Mobile Phase.

LC-MS/MS Method Development

Chromatographic Conditions

Separation of HEDT-Glc from its aglycone and potential isomers (Hesperetin glucosides) is paramount.

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Desalting
6.0 45 Elution of Glucosides
8.0 90 Elution of Aglycones
9.0 90 Column Wash
9.1 5 Re-equilibration

| 12.0 | 5 | End |

Mass Spectrometry Parameters (ESI Negative)
  • Source: Electrospray Ionization (ESI-).

  • Capillary Voltage: -2.5 to -3.5 kV.

  • Desolvation Temp: 500°C.

  • Collision Gas: Argon.

MRM Transitions (Optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
HEDT-Glc 463.1 [M-H]⁻301.0 25Loss of Glucose (-162)
463.1151.040A-ring fragment (RDA)
Homoeriodictyol 301.0 [M-H]⁻151.0 28RDA Cleavage (¹³A⁻)
301.0135.030B-ring fragment
HEDT-Glucuronide 477.1 [M-H]⁻301.0 22Loss of Glucuronic Acid (-176)
HEDT-Sulfate 381.0 [M-H]⁻301.0 20Loss of SO₃ (-80)
IS (Naringenin) 271.0 [M-H]⁻151.025RDA Cleavage

Note: The transition 463->301 is the "Quantifier" for the glucoside. The 301->151 is the "Quantifier" for the aglycone.

Metabolic Profiling & Pathway Analysis

Upon ingestion, HEDT-Glc undergoes a specific metabolic cascade. The glucoside is rarely absorbed intact; it is hydrolyzed by Lactase Phlorizin Hydrolase (LPH) in the small intestine or β-glucosidases in the colon.

Experimental Workflow for Metabolite ID
  • In Vitro Incubation: Incubate HEDT-Glc with liver microsomes (Phase I/II) and fecal slurry (Microbial).

  • Data Acquisition: Use Information Dependent Acquisition (IDA) .

    • Survey Scan: Enhanced MS (EMS) m/z 100–1000.

    • Trigger: Signal > 1000 cps.

    • Dependent Scan: Enhanced Product Ion (EPI) scan.

  • Data Processing: Use MetabolitePilot™ or equivalent software to search for:

    • Aglycone (m/z 301).

    • Glucuronidation (+176 amu).

    • Sulfation (+80 amu).

    • Methylation (+14 amu).

    • Ring Fission (-120 amu range).

Visualization: Analytical Workflow

AnalysisWorkflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep 50 µL Aliquot LC UHPLC Separation (C18 Column, Gradient) Prep->LC Supernatant MS MS/MS Detection (ESI Negative Mode) LC->MS Elution Data Quantification & Metabolite ID MS->Data MRM / EPI

Caption: Step-by-step analytical workflow from sample collection to data processing.

Visualization: Metabolic Pathway

MetabolicPathway HEDT_Glc HEDT-7-O-Glucoside (m/z 463) HEDT Homoeriodictyol (Aglycone, m/z 301) HEDT_Glc->HEDT Hydrolysis (LPH / Microbiota) Glucuronide HEDT-Glucuronide (m/z 477) HEDT->Glucuronide UGTs (Liver) Sulfate HEDT-Sulfate (m/z 381) HEDT->Sulfate SULTs (Liver) RingFission m-HPPA (Ring Fission Product) HEDT->RingFission C-Ring Cleavage (Colonic Microbiota)

Caption: Metabolic fate of HEDT-Glc involving hydrolysis, Phase II conjugation, and ring fission.[1][5][6][7]

Method Validation Criteria (FDA/EMA Guidelines)

To ensure "Trustworthiness," validation must follow regulatory standards:

  • Selectivity: Analyze 6 blank lots of matrix. No interference >20% of LLOQ at retention times of HEDT-Glc or HEDT.

  • Linearity: r² > 0.[2][3]99. Weighted (1/x²) regression is recommended.

  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15%.[1]

  • Matrix Effect: Compare post-extraction spike vs. neat solution.

    • Calculation: ME (%) = (Area_matrix / Area_neat) x 100.

    • Acceptance: 85-115%. If suppression occurs (<85%), switch to SPE or dilute sample.

  • Stability: Assess freeze-thaw (3 cycles), benchtop (4h), and autosampler stability (24h). Note: Glucuronides can be unstable; keep samples at 4°C.

References

  • Zhang, Y., et al. (2007). Simultaneous determination of homoeriodictyol-7-O-beta-D-glucopyranoside and its metabolite homoeriodictyol in rat tissues and urine by liquid chromatography-mass spectrometry.[2] Journal of Pharmaceutical and Biomedical Analysis.

  • Booth, A. N., et al. (1958). Metabolic fate of hesperidin, eriodictyol, homoeriodictyol, and diosmin. Journal of Biological Chemistry.

  • PubChem. Eriodictyol 7-O-beta-D-glucopyranoside (Compound Summary).

  • TargetMol. Homoeriodictyol Chemical Properties and Biological Activity.

Sources

Method

Investigating the Protective Potential of Homoeriodictyol 7-O-glucoside Against Cisplatin-Induced Nephrotoxicity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Cisplatin is a cornerstone of chemotherapy for various solid tumors, but its clinical utility is freque...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Cisplatin is a cornerstone of chemotherapy for various solid tumors, but its clinical utility is frequently hampered by severe, dose-limiting nephrotoxicity.[1] The pathological cascade initiated by cisplatin in the kidneys is multifactorial, primarily driven by oxidative stress, inflammation, and apoptosis within renal tubular epithelial cells.[2] Natural flavonoids have emerged as promising candidates for mitigating this toxicity.[3] This document provides a detailed technical guide for investigating the protective effects of Homoeriodictyol 7-O-glucoside, a naturally occurring flavanone glycoside, against cisplatin-induced renal injury. While direct studies on this specific glycoside in the context of cisplatin toxicity are not yet published, compelling evidence from its aglycone, eriodictyol, and closely related analogs strongly suggests a potent nephroprotective mechanism.[4] This guide is structured to provide researchers with the foundational knowledge and detailed experimental protocols required to rigorously test this hypothesis. We will delve into the causality behind experimental choices, provide self-validating protocols for both in vitro and in vivo models, and ground all claims in authoritative scientific literature.

Introduction: The Challenge of Cisplatin Nephrotoxicity and a Flavonoid-Based Hypothesis

Cisplatin exerts its cytotoxic effects by accumulating in the proximal tubular epithelial cells of the kidney, where it triggers a surge in reactive oxygen species (ROS).[5] This oxidative burst overwhelms endogenous antioxidant defenses, leading to lipid peroxidation, mitochondrial dysfunction, and DNA damage.[2] Concurrently, cisplatin activates pro-inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) signaling cascade, which orchestrates the release of inflammatory cytokines like TNF-α and IL-1β, further amplifying tissue damage.[4][5] Ultimately, these events converge on apoptotic pathways, leading to programmed cell death of renal cells and acute kidney injury (AKI).[6]

Our Hypothesis: Based on robust evidence from structurally similar compounds, we propose that Homoeriodictyol 7-O-glucoside can mitigate cisplatin-induced nephrotoxicity by activating the Nrf2 antioxidant response pathway and inhibiting the NF-κB inflammatory pathway.

  • Eriodictyol , the aglycone of our target compound, has been demonstrated to protect against cisplatin-induced kidney injury by up-regulating the expression of Nrf2/HO-1 and inhibiting NF-κB activation.[4]

  • Eriodictyol-7-O-glucoside , a closely related analog, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[7][8][9] Nrf2 is a master regulator of the antioxidant response, orchestrating the expression of a suite of protective enzymes.[10]

Therefore, it is highly plausible that Homoeriodictyol 7-O-glucoside acts as a pro-drug, being metabolized to its active aglycone in the body, or possesses intrinsic activity to engage these protective cellular signaling pathways.

Proposed Mechanism of Action: A Dual-Pronged Defense

The proposed protective mechanism of Homoeriodictyol 7-O-glucoside is centered on its ability to modulate two critical signaling pathways that are dysregulated by cisplatin.

  • Nrf2 Pathway Activation (Antioxidant Defense): Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus. Here, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxifying enzymes and antioxidant proteins (e.g., Heme Oxygenase-1, SOD, Catalase). We hypothesize that Homoeriodictyol 7-O-glucoside promotes this Nrf2 translocation, bolstering the cell's capacity to neutralize cisplatin-induced ROS.[4][9]

  • NF-κB Pathway Inhibition (Anti-inflammatory Action): Cisplatin-induced oxidative stress also activates the IKK complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to enter the nucleus and initiate the transcription of pro-inflammatory cytokines. We hypothesize that the antioxidant properties of Homoeriodictyol 7-O-glucoside will suppress the initial ROS trigger for NF-κB activation, thereby dampening the inflammatory cascade.[4]

G cluster_cisplatin Cisplatin-Induced Injury cluster_flavonoid Protective Action of Homoeriodictyol 7-O-glucoside cluster_pathways Cellular Signaling Pathways Cisplatin Cisplatin Accumulation in Proximal Tubules ROS ↑ Reactive Oxygen Species (ROS) Cisplatin->ROS Nrf2_inactive Keap1-Nrf2 Complex ROS->Nrf2_inactive induces NFkB_inactive IκB-NF-κB Complex ROS->NFkB_inactive activates Apoptosis Renal Cell Apoptosis ROS->Apoptosis direct damage H7G Homoeriodictyol 7-O-glucoside Nrf2_active Nuclear Nrf2 H7G->Nrf2_active Promotes H7G->NFkB_inactive Inhibits activation Nrf2_inactive->Nrf2_active dissociation ARE Antioxidant Response Element (ARE) Activation Nrf2_active->ARE Antioxidant_Enzymes ↑ SOD, CAT, HO-1 ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Cellular Protection & Reduced Apoptosis Antioxidant_Enzymes->Cell_Protection Cell_Protection->Apoptosis Inhibits NFkB_active Nuclear NF-κB NFkB_inactive->NFkB_active IκB degradation Inflammation ↑ TNF-α, IL-1β (Inflammation) NFkB_active->Inflammation Inflammation->Apoptosis

Figure 1: Proposed signaling pathways for Homoeriodictyol 7-O-glucoside's nephroprotective effect.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for assessing the nephroprotective effects of Homoeriodictyol 7-O-glucoside.

In Vitro Studies Using Human Kidney Proximal Tubule Cells (HK-2)

The HK-2 cell line is an immortalized human proximal tubular epithelial cell line that retains the functional characteristics of its origin, making it an excellent model for studying nephrotoxicity.

Rationale: To determine the optimal non-toxic concentration of Homoeriodictyol 7-O-glucoside and to quantify its protective effect against cisplatin-induced cell death.

Materials:

  • HK-2 cells (ATCC® CRL-2190™)

  • DMEM/F-12 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Homoeriodictyol 7-O-glucoside (H7G)

  • Cisplatin (cis-Dichlorodiammineplatinum(II))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HK-2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of H7G (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO). Incubate for 2 hours.

  • Cisplatin Challenge: Add cisplatin to the wells to a final concentration known to induce ~50% cell death (e.g., 25 µM - this should be optimized in your lab).

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the untreated control group.

Rationale: To directly measure the antioxidant effect of H7G by quantifying its ability to reduce cisplatin-induced ROS production.

Materials:

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Black, clear-bottom 96-well plates

Procedure:

  • Follow steps 1-4 from Protocol 3.1.1 using black-walled plates.

  • Loading with DCFH-DA: After the 24-hour cisplatin incubation, wash the cells gently with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Readout: Wash the cells again with PBS. Add 100 µL of PBS to each well and measure fluorescence (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Normalize fluorescence values to the control group.

Rationale: To probe the molecular mechanism by assessing the protein expression levels in the Nrf2 and NF-κB pathways.

Materials:

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Nrf2, Keap1, HO-1, NF-κB p65 (total and phosphorylated), IκBα, β-actin

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Seed HK-2 cells in 6-well plates. Treat with H7G and/or cisplatin as described previously.

  • Protein Extraction: Lyse cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometry analysis and normalize to a loading control like β-actin.

G cluster_invitro In Vitro Experimental Workflow cluster_assays Assays A 1. Seed HK-2 Cells (24h Adhesion) B 2. Pre-treat with H7G (2h) A->B C 3. Challenge with Cisplatin (24h) B->C D 4. Endpoint Assays C->D Assay1 Cell Viability (MTT) D->Assay1 Assay2 ROS Measurement (DCFH-DA) D->Assay2 Assay3 Western Blot (Nrf2, NF-κB) D->Assay3

Figure 2: Workflow for in vitro assessment of Homoeriodictyol 7-O-glucoside's protective effects.
In Vivo Studies Using a Rodent Model

Rationale: To validate the in vitro findings in a whole-organism context, assessing physiological and histological endpoints of kidney injury. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

Experimental Groups (n=8 per group):

  • Control: Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • H7G only: Homoeriodictyol 7-O-glucoside (e.g., 20 mg/kg, oral gavage)

  • Cisplatin only: Single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg)

  • Cisplatin + H7G: H7G administered daily for 3 days prior to and concurrently with cisplatin injection.

Procedure:

  • Acclimatization: Acclimatize mice for one week.

  • Treatment: Administer H7G or vehicle by oral gavage daily for 3 days.

  • Cisplatin Injection: On day 3, administer a single i.p. injection of cisplatin (20 mg/kg) or saline. Continue daily H7G administration.

  • Monitoring: Monitor body weight and clinical signs daily.

  • Sacrifice and Sample Collection: 72 hours after cisplatin injection, sacrifice the animals. Collect blood via cardiac puncture and harvest the kidneys.

Rationale: To measure key blood biomarkers that reflect kidney filtration and function.

Materials:

  • Serum samples

  • Commercial assay kits for Blood Urea Nitrogen (BUN) and Creatinine.

Procedure:

  • Centrifuge collected blood to separate serum.

  • Measure BUN and serum creatinine levels using commercially available colorimetric assay kits according to the manufacturer's instructions.

Rationale: To visually assess the extent of tissue damage in the kidneys.

Materials:

  • Kidney tissues

  • 10% neutral buffered formalin

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Fix one kidney from each animal in 10% formalin.

  • Process the fixed tissue, embed in paraffin, and section at 4-5 µm.

  • Stain sections with H&E.

  • Examine under a light microscope for signs of tubular injury, such as tubular dilation, cast formation, and epithelial cell necrosis. Score the degree of injury semi-quantitatively.

Rationale: To measure markers of oxidative stress and inflammation directly in the target organ.

Procedure:

  • Homogenize the second kidney from each animal in cold buffer.

  • Use the homogenate to perform:

    • Oxidative Stress Assays: Measure levels of Malondialdehyde (MDA) and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) using commercial kits.

    • Cytokine Analysis: Measure protein levels of TNF-α and IL-1β using ELISA kits.

    • Western Blot: Analyze the expression of Nrf2 and NF-κB pathway proteins as described in Protocol 3.1.3.

Data Presentation and Expected Outcomes

Data should be presented as mean ± standard deviation (SD). Statistical significance can be determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

Table 1: Expected Outcomes of In Vitro and In Vivo Studies

ParameterAssayExpected Result in Cisplatin GroupExpected Result in Cisplatin + H7G Group
In Vitro (HK-2 Cells)
Cell ViabilityMTT↓ Significant Decrease↑ Significantly Higher than Cisplatin Group
Oxidative StressDCFH-DA↑ Significant Increase in ROS↓ Significantly Lower than Cisplatin Group
Nrf2 PathwayWestern BlotNo significant change in Nrf2↑ Increased nuclear Nrf2 and HO-1 expression
NF-κB PathwayWestern Blot↑ Increased p-NF-κB p65↓ Decreased p-NF-κB p65
In Vivo (Mouse Model)
Renal FunctionSerum BUN/Creatinine↑ Significant Increase↓ Significantly Lower than Cisplatin Group
Oxidative StressKidney MDA, SOD, CAT↑ MDA; ↓ SOD, CAT↓ MDA; ↑ SOD, CAT
InflammationKidney TNF-α, IL-1β↑ Significant Increase↓ Significantly Lower than Cisplatin Group
HistologyH&E StainingSevere tubular necrosisAttenuated tubular damage

Conclusion

The protocols and theoretical framework presented here provide a comprehensive guide for investigating the potential of Homoeriodictyol 7-O-glucoside as a nephroprotective agent against cisplatin-induced toxicity. The strong rationale, based on the known antioxidant and anti-inflammatory properties of its aglycone and related flavonoids, positions this compound as a compelling candidate for further research.[4][11][12] Successful validation of this hypothesis through the described experimental workflows could pave the way for developing novel adjuvant therapies to improve the safety and efficacy of cisplatin chemotherapy.

References

  • National Center for Biotechnology Information. Cisplatin-induced nephrotoxicity. PubChem Compound Summary for CID 5702168. Accessed Jan 26, 2024. [Link]

  • Ciarimboli, G. et al. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. International Journal of Molecular Sciences, 22(3), 1321. [Link]

  • National Center for Biotechnology Information. Eriodictyol 7-O-beta-D-glucopyranoside. PubChem Compound Summary for CID 13254473. Accessed Jan 26, 2024. [Link]

  • Li, C. et al. (2016). Eriodictyol attenuates cisplatin-induced kidney injury by inhibiting oxidative stress and inflammation. European Journal of Pharmacology, 774, 59-65. [Link]

  • Samad, N. et al. (2020). The pharmacological and biological roles of eriodictyol. Archives of Pharmacal Research, 43(7), 675-688. [Link]

  • Choi, Y. J. et al. (2022). Oleanolic Acid Acetate Alleviates Cisplatin-Induced Nephrotoxicity via Inhibition of Apoptosis and Necroptosis In Vitro and In Vivo. International Journal of Molecular Sciences, 23(23), 14753. [Link]

  • Khan, A. et al. (2023). Hirsutidin Prevents Cisplatin-Evoked Renal Toxicity by Reducing Oxidative Stress/Inflammation and Restoring the Endogenous Enzymatic and Non-Enzymatic Level. Medicina, 59(3), 528. [Link]

  • Raza, H. et al. (2020). Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. Journal of Food Quality, 2020, 8871886. [Link]

  • Yao, X. et al. (2021). Natural products: potential treatments for cisplatin-induced nephrotoxicity. Acta Pharmacologica Sinica, 42(12), 1969-1982. [Link]

  • Al-Bayati, M. A. et al. (2024). Mitigating Cisplatin-Induced Nephrotoxicity with Morin: A Flavonoid's Role in Nrf2/HO-1 Pathway Activation in HEK 293 Cells. Journal of Research in Pharmacy, 28(2), 524-534. [Link]

  • Foodstruct. Eriodictyol - Structure, Food Sources, Supplements, and Health Benefits. Accessed Jan 26, 2024. [Link]

  • Varela-López, A. et al. (2020). Protective Effect of Quercetin 3-O-Glucuronide against Cisplatin Cytotoxicity in Renal Tubular Cells. International Journal of Molecular Sciences, 21(18), 6682. [Link]

  • Arjumand, W. et al. (2011). Cisplatin-Induced Nephrotoxicity; Protective Supplements and Gender Differences. Toxicol Int, 18(2), 90-96. [Link]

  • Jing, X. et al. (2013). Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury. Toxicology and Applied Pharmacology, 273(3), 672-679. [Link]

  • Al-Saeed, F. A. et al. (2022). Protective effect of eriodictyol against hyperglycemia-induced diabetic nephropathy in rats entails antioxidant and anti-inflammatory effects mediated by activating Nrf2. Biomedicine & Pharmacotherapy, 153, 113396. [Link]

  • Pérez-Hernández, J. et al. (2020). Flavonoids exert renoprotective actions due to their multiple beneficial properties, counteracting the deleterious effects of kidney injuries that can lead to chronic kidney disease. Food & Function, 11(4), 2943-2964. [Link]

  • Ciarimboli, G. et al. (2021). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. International Journal of Molecular Sciences, 22(3), 1321. [Link]

  • El-Sisi, A. E. et al. (2019). Hesperidin Shows Protective Effects on Renal Function in Ischemia-induced Acute Kidney Injury (Sprague-Dawley Rats). Journal of the College of Physicians and Surgeons Pakistan, 29(8), 734-738. [Link]

  • Kim, D. H. et al. (2018). Ginsenoside Rg5 Ameliorates Cisplatin-Induced Nephrotoxicity in Mice through Inhibition of Inflammation, Oxidative Stress, and Apoptosis. Nutrients, 10(9), 1196. [Link]

Sources

Application

Application Note: Strategies and Protocols for Formulating Homoeriodictyol 7-O-glucoside for In Vivo Animal Studies

Introduction: Unlocking the Therapeutic Potential of Homoeriodictyol 7-O-glucoside Homoeriodictyol 7-O-glucoside (H7G) is a naturally occurring flavonoid glycoside found in various plants, including Viscum coloratum[1]....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Homoeriodictyol 7-O-glucoside

Homoeriodictyol 7-O-glucoside (H7G) is a naturally occurring flavonoid glycoside found in various plants, including Viscum coloratum[1]. As a member of the flavonoid family, H7G exhibits significant therapeutic potential, with studies pointing towards its role as a platelet-activating factor (PAF) antagonist, suggesting applications in inflammatory and thrombotic conditions[2]. However, like many promising flavonoids, the progression of H7G from in vitro discovery to in vivo validation is significantly hampered by a critical physicochemical challenge: poor aqueous solubility.

This low solubility can lead to erratic absorption, low bioavailability, and high inter-animal variability, making it difficult to establish clear dose-response relationships in preclinical studies[3]. Consequently, robust and reproducible formulation strategies are paramount to accurately assess the pharmacological and toxicological profile of H7G.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a logical framework and detailed, validated protocols for formulating Homoeriodictyol 7-O-glucoside for common administration routes in animal studies, ensuring scientific rigor and data integrity.

Physicochemical Profile of Homoeriodictyol 7-O-glucoside

A thorough understanding of the compound's properties is the foundation of any successful formulation strategy. The key characteristics of H7G are summarized below.

PropertyValueSource(s)
Chemical Name Homoeriodictyol 7-O-β-D-glucoside[4]
Synonyms Viscumside A, Homoeriodictyol 7-glucoside[4]
CAS Number 14982-11-7[4][5]
Molecular Formula C₂₂H₂₄O₁₁[1][4]
Molecular Weight 464.42 g/mol [1][4]
Appearance White to off-white powder[5]
Purity Typically >95% (HPLC)[1][4]
Known Solvents DMSO, Acetone, Ethyl Acetate, Chloroform[1]
Storage Store at -20°C, protected from light and air.[4][5]
Solution Stability Prepare fresh daily. Stock solutions at -20°C may be stable for up to two weeks.[4]

Pre-formulation Strategy: A Logic-Driven Approach

The choice of formulation is not arbitrary; it is dictated by the scientific question, the intended route of administration, and the compound's properties. The workflow below provides a decision-making framework for selecting an appropriate formulation strategy for H7G.

G cluster_input Initial Experimental Design cluster_route Route of Administration cluster_formulation Formulation Path cluster_solution_dev Solution Development cluster_qc Final Validation start Define Study Objective (e.g., PK, PD, Tox) route Select Administration Route start->route oral Oral (Gavage) route->oral Oral iv Intravenous (IV) / Intraperitoneal (IP) route->iv Parenteral suspension Aqueous Suspension (Protocol 1) - Good for initial screening - Mimics potential clinical formulation oral->suspension solution True Solution Required (To prevent embolism/irritation) iv->solution qc Perform Quality Control (Appearance, pH, Concentration) suspension->qc solubilization Select Solubilization Strategy solution->solubilization cyclodextrin Cyclodextrin Complexation (Protocol 2) - Generally well-tolerated - Can improve stability solubilization->cyclodextrin Preferred for Safety cosolvent Co-solvent System (e.g., DMSO, PEG400) - High solubilizing power - Potential for toxicity/precipitation solubilization->cosolvent High Dose Needed cyclodextrin->qc cosolvent->qc

Caption: Formulation selection workflow for H7G in vivo studies.

Detailed Formulation Protocols

The following protocols provide step-by-step methodologies for preparing H7G formulations. Causality behind choices: The selection of excipients is based on established safety profiles in common animal models and their effectiveness in addressing the poor solubility of flavonoids.

Protocol 1: Oral Gavage Formulation (Aqueous Suspension)

Principle: For oral administration, a uniform suspension is often the most straightforward and relevant formulation. It avoids harsh organic solvents and can improve gastrointestinal exposure. We use a combination of a wetting agent (Tween® 80) to ensure the hydrophobic H7G powder disperses evenly and a viscosity-enhancing/suspending agent (Carboxymethylcellulose) to prevent rapid settling of particles, ensuring consistent dosing.

Materials & Reagents:

  • Homoeriodictyol 7-O-glucoside (H7G) powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water

  • Tween® 80

  • Glass mortar and pestle

  • Sterile amber glass vials

  • Stir plate and magnetic stir bars

  • Calibrated pipettes and analytical balance

Step-by-Step Methodology:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose level (e.g., mg/kg), and dosing volume (e.g., 10 mL/kg). Prepare a slight overage (~15-20%) to account for transfer losses.

  • Weigh H7G: Accurately weigh the required amount of H7G powder and place it into a clean glass mortar.

  • Prepare the Vehicle: In a separate beaker, prepare the 0.5% CMC-Na vehicle. For example, to make 100 mL, dissolve 0.5 g of CMC-Na in 100 mL of deionized water. Gentle heating and stirring may be required for full dissolution. Allow the solution to cool to room temperature.

  • Create the Paste (Wetting Step): Add a small amount of Tween® 80 to the H7G powder in the mortar (typically 1-2% of the final formulation volume). Triturate the powder with the pestle to create a smooth, uniform paste. This step is critical to break down powder agglomerates and ensure each particle is wetted, preventing clumping when the bulk vehicle is added.

  • Incorporate the Vehicle: Gradually add the 0.5% CMC-Na solution to the mortar in small aliquots while continuously triturating. This process, known as geometric dilution, ensures the paste is evenly dispersed.

  • Final Mixing: Once all the vehicle has been incorporated, transfer the suspension to a sterile amber glass vial containing a magnetic stir bar.

  • Homogenization: Place the vial on a magnetic stir plate and stir continuously for at least 30 minutes before dosing. The final formulation should be a homogenous, milky suspension.

Self-Validating Quality Control:

  • Visual Inspection: The suspension must be uniform with no visible clumps or rapid sedimentation. Stir continuously up to and during dose administration.

  • Dose Uniformity: To confirm homogeneity, take aliquots from the top and bottom of the suspension after stirring and analyze the H7G concentration via HPLC-UV. The concentrations should be within ±10% of the target.

Protocol 2: Parenteral Formulation (IV/IP) using Cyclodextrin

Principle: Intravenous administration requires a true, particle-free solution to prevent life-threatening emboli. Due to H7G's poor aqueous solubility, a solubilizing excipient is necessary. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and well-tolerated cyclic oligosaccharide that can encapsulate hydrophobic molecules like H7G within its central cavity, forming a water-soluble inclusion complex[6][7]. This method is often preferred over co-solvent systems due to a lower risk of in-vein precipitation upon injection.

Materials & Reagents:

  • Homoeriodictyol 7-O-glucoside (H7G) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Saline (0.9% NaCl) for Injection, USP

  • Vortex mixer and sonicator

  • Sterile amber glass vials

  • Sterile 0.22 µm syringe filters (PVDF or other compatible material)

  • pH meter

Step-by-Step Methodology:

G start Start weigh Weigh H7G & HP-β-CD start->weigh prepare_cd Prepare HP-β-CD Solution (e.g., 20-40% w/v in Saline) weigh->prepare_cd add_h7g Add H7G Powder to HP-β-CD Solution prepare_cd->add_h7g mix Mix Vigorously (Vortex / Sonicate) add_h7g->mix check Visually Inspect for Complete Dissolution mix->check check->mix Incomplete filter Sterile Filter (0.22 µm) into Final Vial check->filter Clear Solution end Final Formulation Ready for QC & Dosing filter->end

Caption: Workflow for preparing an H7G parenteral solution.

  • Determine HP-β-CD Concentration: The required concentration of HP-β-CD depends on the target H7G dose. A common starting point is a 20-40% (w/v) solution. A preliminary solubility study is highly recommended to determine the minimum concentration needed for full solubilization.

  • Prepare HP-β-CD Vehicle: Accurately weigh the required amount of HP-β-CD and dissolve it in the required volume of saline. For example, to make 10 mL of a 30% solution, dissolve 3.0 g of HP-β-CD in saline to a final volume of 10 mL.

  • Add H7G: Weigh the required amount of H7G and add it directly to the HP-β-CD solution.

  • Facilitate Complexation: Tightly cap the vial and mix vigorously using a vortex mixer. Sonication in a bath sonicator for 15-30 minute cycles can significantly accelerate dissolution by providing energy for the inclusion process. Avoid overheating.

  • Ensure Complete Solubilization: Continue mixing until the H7G powder is completely dissolved and the solution is clear and particle-free. This may take several hours.

  • Sterile Filtration: Once a clear solution is achieved, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final, sterile amber vial. This is a mandatory step for any parenteral formulation to ensure sterility and remove any undissolved micro-particles.

Self-Validating Quality Control:

  • Visual Inspection: The final product MUST be a perfectly clear solution, free of any haze, particulates, or precipitation.

  • pH Measurement: The pH of the final solution should be measured and documented to ensure it is within a physiologically tolerable range (typically pH 6.5-7.5).

  • Concentration Verification: The concentration of H7G in the final filtered solution must be confirmed by HPLC-UV to account for any potential losses during filtration.

Analytical Validation: Confirming Formulation Integrity

It is essential to verify the concentration and stability of any prepared formulation. A simple reversed-phase HPLC-UV method is suitable for this purpose.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for flavonoid analysis.
Mobile Phase Isocratic or Gradient (e.g., Acetonitrile:Water with 0.1% Formic Acid)Formic acid aids in peak shape and ionization if proceeding to MS[8].
Flow Rate 0.8 - 1.0 mL/minProvides good separation and reasonable run times[8].
Detection UV, ~280-290 nm or ~320-330 nmFlavonoids have characteristic UV absorbance maxima.
Standard Curve Prepare a standard curve of H7G in the formulation vehicle to ensure accurate quantification.

Conclusion

The successful in vivo evaluation of Homoeriodictyol 7-O-glucoside is critically dependent on the use of appropriate and well-characterized formulations. For oral administration, a homogenized suspension using standard wetting and suspending agents provides a reliable and scalable approach. For parenteral routes, which demand a true solution, the use of solubilizing agents like HP-β-CD is a robust strategy to enhance solubility while maintaining a strong safety profile. By following these detailed protocols and integrating the crucial quality control steps, researchers can ensure consistent and accurate dosing, leading to reproducible and high-quality data that will be vital in elucidating the true therapeutic potential of H7G.

References

  • Title: Structural Investigation of Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin: A Spectroscopic Assessment Source: MDPI URL: [Link]

  • Title: In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging Source: National Institutes of Health (NIH) URL: [Link]

  • Title: CAS 14982-11-7 | Homoeriodictyol 7-O-β-D-glucoside Source: Biopurify URL: [Link]

  • Title: In Vitro and In Vivo Studies Reveal that Hesperetin-7-O-glucoside, a Naturally Occurring Monoglucoside, Exhibits Strong Anti-inflammatory Capacity Source: PubMed URL: [Link]

  • Title: Eriodictyol 7-O-β-D glucopyranoside from Coreopsis tinctoria Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis Source: PubMed Central URL: [Link]

  • Title: Homoeriodictyol-7-O-glucuronide | C22H22O12 | CID 169501846 Source: PubChem URL: [Link]

  • Title: Eriodictyol −7 glucoside Source: NMPPDB URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: PubMed Central URL: [Link]

  • Title: Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound Source: Google Patents URL
  • Title: Simultaneous determination of homoeriodictyol-7-O-beta-D-Glccopyranoside and its metabolite homoeriodictyol in rat tissues and urine by liquid chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Efficiency Extraction of Homoeriodictyol 7-O-Glucoside

[1] Subject: Optimization of Extraction, Purification, and Stability for Homoeriodictyol 7-O-Glucoside (HED-7-O-glc) Source Material Focus: Viscum coloratum (Mistletoe) / Citrus spp.[1] Document ID: TS-HED7G-OPT-01 Execu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Optimization of Extraction, Purification, and Stability for Homoeriodictyol 7-O-Glucoside (HED-7-O-glc) Source Material Focus: Viscum coloratum (Mistletoe) / Citrus spp.[1] Document ID: TS-HED7G-OPT-01

Executive Summary

Homoeriodictyol 7-O-glucoside (HED-7-O-glc) is a bioactive flavanone glycoside with significant potential as a Platelet-Activating Factor (PAF) antagonist.[1][2] Users frequently report two critical failure modes: low recovery yields (due to inefficient solvent polarity matching) and spontaneous hydrolysis (degradation into the aglycone, Homoeriodictyol, due to thermal or pH stress).[1]

This technical guide replaces generic "trial-and-error" approaches with a mechanistic protocol based on polarity-driven extraction and macroporous resin enrichment.[1]

Module 1: Pre-Extraction & Solvent System (The Foundation)

Q: Why is my crude yield consistently low despite long maceration times?

A: The issue is likely polarity mismatch combined with inefficient mass transfer .[1] HED-7-O-glc is a glycoside.[1][3][4][5][6][7] It possesses a hydrophilic sugar moiety (glucose) and a hydrophobic flavonoid core.[1]

  • 100% Ethanol/Methanol: Too non-polar; fails to solubilize the glycoside effectively.[1]

  • 100% Water: Too polar; extracts excessive polysaccharides and pectins, creating a viscous "slime" that traps the target compound during filtration.[1]

The Solution: The "Golden Ratio" You must target the dielectric constant that matches the glycoside.

  • Recommended Solvent: 60%–70% Ethanol (v/v) in water.[1]

  • Mechanism: This ratio disrupts the cell wall (water swelling) while solubilizing the flavanone core (ethanol) without co-extracting heavy waxes (which require >90% EtOH) or heavy polysaccharides (which require <30% EtOH).

Q: Should I use reflux or maceration?

A: Avoid prolonged reflux if possible. Flavanone glycosides have a labile ether bond at the C7 position. Boiling (78°C+) for hours promotes acid-catalyzed hydrolysis, especially if the plant material is naturally acidic.[1]

Recommended Method: Ultrasonic-Assisted Extraction (UAE) [1][8]

  • Temperature: 45°C – 50°C (Strict limit).

  • Frequency: 40 kHz (Standard cavitation).[1]

  • Time: 30–45 minutes.

  • Why? Acoustic cavitation destroys cell walls mechanically, releasing the compound instantly without the thermal stress of reflux.

Module 2: Enrichment & Purification (The Refinement)

Q: My crude extract is sticky and difficult to crystallize. How do I clean it?

A: Crude extracts contain chlorophyll, lipids, and sugars that interfere with crystallization.[1] You require Macroporous Adsorption Resin (MAR) chromatography.[1]

Protocol: Resin Selection & Operation Based on the polarity of flavanones, AB-8 or D101 resins are the industry standards.[1]

ParameterSpecificationReason
Resin Type AB-8 (Weakly polar) or D101 (Non-polar)Matches the amphiphilic nature of the flavanone structure.[1]
Loading Solvent Water (pH 5-6)Forces the hydrophobic flavonoid core to adsorb onto the resin beads.[1]
Wash Step Distilled Water (2-3 Column Volumes)Flushes out highly polar impurities (sugars, proteins, salts) which do not stick to the resin.[1]
Elution Step 70% Ethanol Desorbs the HED-7-O-glc.[1] The solvent is now more attractive to the compound than the resin is.

Module 3: Stability & Troubleshooting (The Preservation)

Q: I see a new peak at a different retention time (Aglycone). What happened?

A: You have triggered Hydrolysis .[1] The bond between the flavanone and the glucose is susceptible to cleavage under acidic conditions or high heat, converting Homoeriodictyol 7-O-glucoside into Homoeriodictyol (Aglycone).[1]

Troubleshooting Checklist:

  • Check pH: Ensure your extraction solvent is neutral (pH 6-7).[1] If your plant material is acidic (common in citrus/mistletoe), add a buffer or neutralize rapidly.[1]

  • Check Temperature: Never exceed 60°C during rotary evaporation. Use a higher vacuum to lower the boiling point.

  • Check Solvents: Avoid acidified HPLC solvents (like 1% formic acid) during storage. Only add acid immediately prior to injection for peak shape sharpening.[1]

Visual Workflow: Optimized Extraction Logic

The following diagram outlines the decision-making process for maximizing yield while preserving structural integrity.

HED_Extraction_Workflow RawMat Raw Material (Viscum coloratum) PreTreat Pre-Treatment Grind to 40-60 mesh Degrease with Hexane (Optional) RawMat->PreTreat Extraction Extraction (UAE) Solvent: 70% Ethanol Temp: 45°C | Time: 40 min PreTreat->Extraction Maximize Surface Area Filtration Filtration & Vac. Concentration Remove EtOH -> Aqueous Slurry Extraction->Filtration ResinLoad Resin Loading (AB-8/D101) Adsorb Target -> Discard Effluent Filtration->ResinLoad Load Aqueous Phase WaterWash Water Wash Remove Sugars/Proteins ResinLoad->WaterWash Wash Impurities Elution Elution Solvent: 70% Ethanol WaterWash->Elution Desorb Target FinalDry Final Isolation Vac. Dry or Crystallization Elution->FinalDry FinalDry->Extraction Yield < 0.5%? Re-extract Marc

Figure 1: Step-by-step workflow for the isolation of Homoeriodictyol 7-O-glucoside using Ultrasonic-Assisted Extraction (UAE) and Macroporous Resin enrichment.

Validated Protocol: The "70/AB-8" System[1]

Objective: Isolate high-purity HED-7-O-glc from Viscum coloratum.

  • Preparation: Pulverize dried stems to 40 mesh.

  • Extraction:

    • Mix powder with 70% Ethanol (1:20 w/v ratio).

    • Sonicate at 45°C for 40 minutes (Power: 300W).

    • Filter and repeat once.[1] Combine filtrates.

  • Concentration:

    • Rotary evaporate at 50°C until ethanol is removed. You will be left with a cloudy aqueous suspension.[1]

    • Critical: Do not evaporate to dryness; keep it as a water suspension for the resin step.

  • Purification (AB-8 Resin):

    • Pack a glass column with pre-swollen AB-8 resin .[1]

    • Load the aqueous sample (flow rate: 2 BV/hr).

    • Wash 1: Distilled water (3 BV) -> Discard (contains sugars).[1]

    • Elution: 70% Ethanol (3 BV) -> Collect (contains HED-7-O-glc).

  • Finalization: Evaporate the ethanol eluate to dryness. Recrystallize from dilute methanol if higher purity (>95%) is required.

References

  • Extraction Optimization & Resin Selection: Zhang, L., et al. (2012).[1] Separation and Purification of Flavones from Viscum Coloratum (Kom.)[1][9] Nakai by High-Speed Counter-Current Chromatography.[1] Chemistry & Bioengineering.[1] Context: Validates the use of macroporous resins and biphasic solvent systems for Viscum flavonoids.

  • Compound Identification & Stability: Zhao, Y., et al. (2007).[1] Simultaneous determination of homoeriodictyol-7-O-beta-D-glycoside and its metabolite homoeriodictyol in rat tissues and urine by liquid chromatography-mass spectrometry.[1][5] Journal of Pharmaceutical and Biomedical Analysis.[1] Context: Establishes the analytical conditions (MeOH/Water/Formic Acid) and distinguishes the glycoside from the aglycone.

  • Resin Efficiency (AB-8 vs D101): Yang, Q., et al. (2016).[1] Macroporous resin purification and characterization of flavonoids from Platycladus orientalis. Food & Function.[1][7] Context: Provides comparative data on adsorption/desorption ratios for flavonoids, identifying AB-8 as a superior semi-polar resin.[1][10]

  • Bioactivity & Structure: Zengwei, G., et al. (2010).[1] A novel platelet-activating factor antagonist isolated from a Chinese herbal drug Viscum coloratum. Context: Defines the biological importance of the extraction target.

Sources

Optimization

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Homoeriodictyol 7-O-Glucoside

Welcome to the technical support center for the LC-MS analysis of Homoeriodictyol 7-O-glucoside in biological samples. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of Homoeriodictyol 7-O-glucoside in biological samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge in bioanalysis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reliability of your results.

Understanding the Challenge: Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] In biological samples such as plasma, serum, or urine, this includes a complex mixture of endogenous and exogenous substances like salts, lipids, proteins, and metabolites.[1] These co-eluting compounds can interfere with the ionization of the target analyte, Homoeriodictyol 7-O-glucoside, leading to a phenomenon known as the matrix effect.[2][3] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[3][4][5]

The primary cause of matrix effects, particularly in electrospray ionization (ESI), is competition between the analyte and co-eluting matrix components for ionization.[1] Factors like changes in droplet surface tension, viscosity, and the efficiency of solvent evaporation within the ion source are also contributing mechanisms.[5][6] Given that flavonoids and their glycosides are often analyzed in complex biological matrices, understanding and mitigating these effects is crucial for reliable bioanalytical data.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during the LC-MS analysis of Homoeriodictyol 7-O-glucoside, providing a systematic approach to diagnosis and resolution.

Question 1: I'm observing significant ion suppression for Homoeriodictyol 7-O-glucoside, leading to poor sensitivity. How can I identify the source and mitigate this?

Answer:

Ion suppression is a frequent hurdle in the analysis of biological samples.[9] A systematic approach is necessary to pinpoint the cause and implement effective solutions.

Step 1: Confirm and Characterize the Matrix Effect

The first step is to qualitatively and quantitatively assess the extent of ion suppression.

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify the regions in your chromatogram where ion suppression occurs.[5][10]

    • Procedure: Continuously infuse a standard solution of Homoeriodictyol 7-O-glucoside into the LC eluent after the analytical column but before the MS ion source.[5] Inject a blank, extracted biological matrix sample. A dip in the baseline signal of the infused analyte indicates the retention time at which matrix components are eluting and causing suppression.[5]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the percentage of ion suppression or enhancement.[1][11]

    • Procedure: Compare the peak area of Homoeriodictyol 7-O-glucoside in a solution prepared in a clean solvent to the peak area of the analyte spiked into a blank, extracted biological matrix at the same concentration.[1]

    • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

Step 2: Optimize Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[12] The goal is to effectively remove interfering matrix components, especially phospholipids, which are notorious for causing ion suppression.[13]

  • Protein Precipitation (PPT): While simple, PPT is often insufficient as it may not remove all phospholipids.[14] A study on Homoeriodictyol-7-O-beta-D-glucopyranoside used protein precipitation with acetone.[15]

  • Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[1][16] It allows for more selective isolation of the analyte. For a polar compound like a flavonoid glycoside, a reverse-phase or mixed-mode SPE sorbent would be appropriate.

Step 3: Refine Chromatographic Conditions

Chromatographic separation can be optimized to move the analyte's elution time away from regions of significant ion suppression identified by post-column infusion.[1][3]

  • Gradient Modification: Adjust the gradient slope to improve the separation between Homoeriodictyol 7-O-glucoside and interfering peaks.

  • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl or embedded polar group phase) to alter selectivity.

Step 4: Utilize an Appropriate Internal Standard

An internal standard (IS) is crucial for compensating for matrix effects.[11]

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for Homoeriodictyol 7-O-glucoside is the ideal choice.[17] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby providing the most accurate correction.[17]

  • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. For Homoeriodictyol 7-O-glucoside, other flavonoid glycosides could be considered. A study on the simultaneous determination of the analyte and its metabolite used dihydromyricetin as an internal standard.[18]

Question 2: My results for replicate injections of the same sample show poor reproducibility (high %RSD). What are the likely causes and how can I improve this?

Answer:

Poor reproducibility in LC-MS analysis can stem from several factors, often exacerbated by matrix effects.

Step 1: Evaluate the Internal Standard Performance

The internal standard is your first diagnostic tool.

  • IS Peak Area Consistency: In a stable and well-controlled analytical run, the IS peak area should be consistent across all injections of standards, QCs, and unknown samples. Significant variability in the IS response can indicate inconsistent sample preparation, injection volume errors, or fluctuating matrix effects.

  • Analyte/IS Ratio: If the IS peak area is variable but the analyte/IS peak area ratio is consistent, your IS is effectively compensating for the variability. However, if both the IS area and the analyte/IS ratio are inconsistent, this points to a more fundamental issue with the method.

Step 2: Investigate Sample Preparation Consistency

Inconsistent sample preparation is a common source of irreproducibility.

  • Extraction Recovery: Evaluate the recovery of Homoeriodictyol 7-O-glucoside from the biological matrix. Low or inconsistent recovery will lead to poor precision. A study on Homoeriodictyol-7-O-beta-D-glucopyranoside reported a mean extraction recovery of over 73.17%.[15]

  • Automation: If possible, use automated liquid handlers for sample preparation to minimize human error and improve consistency.

Step 3: Examine the LC-MS System

Systematic issues with the instrumentation can lead to poor reproducibility.

  • Autosampler Performance: Check for issues with the autosampler, such as inconsistent injection volumes or sample carryover. Injecting blank solvent after a high concentration standard can help diagnose carryover.

  • Column Health: A deteriorating column can lead to peak shape issues and shifting retention times, affecting reproducibility.

  • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to erratic ionization and signal instability. Regular cleaning of the ion source is essential.[19]

Step 4: Re-evaluate the Calibration Strategy
  • Matrix-Matched Calibration: If you are using a calibration curve prepared in a neat solvent, it will not account for matrix effects, leading to inaccurate and potentially irreproducible results. Prepare your calibration standards in the same biological matrix as your samples.[1][20] This ensures that the standards and samples experience similar matrix effects.

Question 3: I'm having trouble developing a robust sample preparation method for plasma. What are the key considerations for choosing between Protein Precipitation, LLE, and SPE for Homoeriodictyol 7-O-glucoside?

Answer:

The choice of sample preparation technique is a critical decision that balances cleanliness, recovery, throughput, and cost.

Comparison of Sample Preparation Techniques
TechniqueAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) Simple, fast, inexpensive, high throughput.[14]Least effective cleanup, high risk of ion suppression from phospholipids and other soluble components.[13]Early-stage discovery, situations where matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Good cleanup, can remove many salts and polar interferences.[1]Can be labor-intensive, requires solvent optimization, may have lower recovery for highly polar analytes.Intermediate cleanup needs, when targeting analytes with favorable partition coefficients.
Solid-Phase Extraction (SPE) Most effective cleanup, highly selective, can concentrate the analyte.[1][16]More complex method development, higher cost per sample, can be lower throughput if not automated.Regulated bioanalysis, methods requiring high sensitivity and minimal matrix effects.
Workflow for Method Development
  • Analyte Characterization: Homoeriodictyol 7-O-glucoside is a relatively polar molecule due to the glycoside moiety. This will influence its behavior in LLE and SPE.

  • Initial Screening:

    • PPT: Start with a simple protein precipitation using acetonitrile or methanol to assess the baseline level of matrix effects.

    • LLE: Screen various organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to optimize extraction.

    • SPE: Screen different sorbent chemistries (e.g., C18, mixed-mode cation/anion exchange) and elution solvents.

  • Quantitative Evaluation: For each method, quantitatively assess:

    • Recovery: The percentage of analyte recovered from the sample.

    • Matrix Effect: The degree of ion suppression or enhancement.

  • Selection: Choose the method that provides the best balance of high, consistent recovery and minimal matrix effects, while meeting the throughput requirements of your study. For regulatory compliance, SPE is often the preferred method due to its superior cleanup capabilities.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard for analyzing Homoeriodictyol 7-O-glucoside?

A1: The gold standard is a stable isotope-labeled (SIL) internal standard of Homoeriodictyol 7-O-glucoside.[17] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation.[17] Crucially, it experiences the same ionization effects in the mass spectrometer, providing the most accurate correction for matrix effects and other sources of variability.[17] If a SIL-IS is not commercially available, a structural analog (another flavonoid glycoside with similar properties) can be used, but it may not compensate for matrix effects as effectively.

Q2: How do I prepare a matrix-matched calibration curve?

A2: A matrix-matched calibration curve is prepared by spiking known concentrations of your analyte (and internal standard) into a blank biological matrix that is free of the analyte.[20][21] This "blank" matrix should be from the same species and biological fluid as your study samples. The spiked matrix samples are then subjected to the exact same sample preparation procedure as the unknown samples. This approach is recommended by regulatory agencies like the EMA and FDA because it helps to compensate for matrix effects and any analyte loss during sample processing.[22]

Q3: According to regulatory guidelines (EMA/ICH M10), what are the acceptance criteria for matrix effects?

A3: The European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) M10 guidelines provide specific criteria for assessing matrix effects during bioanalytical method validation.[23][24][25] The matrix factor (MF) should be calculated at low and high QC concentrations in at least six different lots of the biological matrix. The coefficient of variation (CV) of the IS-normalized matrix factor (analyte peak area/IS peak area) calculated from the six lots should not be greater than 15%.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[3][5] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for samples with low concentrations of Homoeriodictyol 7-O-glucoside. The effectiveness of dilution should be validated to ensure that the analyte concentration remains above the lower limit of quantification (LLOQ) and that the precision and accuracy of the measurement are maintained.

Q5: What are phospholipids and why are they a problem in LC-MS bioanalysis?

A5: Phospholipids are a major component of cell membranes and are abundant in biological matrices like plasma and serum.[13] During sample preparation, especially with protein precipitation, they are often co-extracted with the analyte of interest.[13] In reverse-phase chromatography, many phospholipids elute in the middle of the organic gradient, a region where many drug compounds and metabolites also elute. Their presence in the ion source can cause significant ion suppression.[13] Therefore, specific sample preparation strategies aimed at phospholipid removal, such as certain types of SPE or specialized filtration plates, are often employed to improve data quality.[13]

Visual Workflows and Protocols

Diagram: Systematic Troubleshooting of Matrix Effects

MatrixEffectTroubleshooting cluster_problem Problem Identification cluster_validation Validation Problem Poor Sensitivity or High Reproducibility (%RSD) PCI Post-Column Infusion (Qualitative Assessment) Problem->PCI Identify Suppression Zone PES Post-Extraction Spike (Quantitative Assessment) Problem->PES Quantify Suppression IS_Check Internal Standard Response Evaluation Problem->IS_Check Assess Variability Chroma Modify Chromatography PCI->Chroma SamplePrep Optimize Sample Prep (SPE, LLE, PPT) PES->SamplePrep IS_Select Use SIL-IS IS_Check->IS_Select Calib Matrix-Matched Calibration IS_Check->Calib Validate Method Validation (EMA/ICH Guidelines) SamplePrep->Validate Chroma->Validate IS_Select->Validate Calib->Validate

Caption: A logical workflow for diagnosing and mitigating matrix effects in LC-MS bioanalysis.

Experimental Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol details the steps to quantify the matrix effect on the analysis of Homoeriodictyol 7-O-glucoside.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Homoeriodictyol 7-O-glucoside certified reference standard.

  • Internal standard (ideally, a stable isotope-labeled version).

  • All necessary solvents and reagents for the sample preparation and LC-MS analysis.

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Prepare a solution of Homoeriodictyol 7-O-glucoside in the final reconstitution solvent at a specific concentration (e.g., a low and a high QC concentration).

    • Set B (Analyte in Extracted Matrix):

      • Take aliquots of the blank biological matrix from the six different sources.

      • Perform the complete sample preparation procedure (e.g., SPE) on these blank samples.

      • After the final evaporation step, reconstitute the extracted residue with the solution from Set A.

  • Prepare a third set for IS normalization:

    • Set C (IS in Extracted Matrix):

      • Take aliquots of the blank biological matrix from the same six sources.

      • Spike the internal standard at the working concentration.

      • Perform the complete sample preparation procedure.

      • Reconstitute with a solvent containing only the analyte at the target concentration.

  • Analysis:

    • Inject and analyze all samples from Set A, B, and C using the developed LC-MS method.

    • Record the peak areas for the analyte and the internal standard.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set C) / (Mean Analyte Peak Area in Set A / Mean IS Peak Area in a neat solution)

    • Calculate the Coefficient of Variation (%CV):

      • Determine the %CV for the IS-Normalized Matrix Factor across the six different matrix lots.

  • Acceptance Criteria (per EMA/ICH M10 guidelines):

    • The %CV of the IS-Normalized Matrix Factor should be ≤ 15%.

Diagram: Decision Tree for Sample Preparation Method Selection

SamplePrepDecision Start Start: Need to Quantify Homoeriodictyol 7-O-glucoside in Biological Matrix Sensitivity High Sensitivity Required? Start->Sensitivity Cleanup High Level of Cleanup Needed? Sensitivity->Cleanup Yes Throughput High Throughput Needed? Sensitivity->Throughput No SPE Solid-Phase Extraction (SPE) Cleanup->SPE Yes LLE Liquid-Liquid Extraction (LLE) Cleanup->LLE No Throughput->LLE No PPT Protein Precipitation (PPT) Throughput->PPT Yes

Caption: A decision-making guide for selecting an appropriate sample preparation technique.

References

  • Ji, H. Y., Lee, H. W., Lee, S. J., Kim, J. S., & Lee, H. S. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical Science and Technology, 12(1), 1-8. [Link]

  • Zhang, J., Yuan, H., & Cai, T. (2020). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 50(4), 336-344. [Link]

  • Jafari, M., Khoubnasabjafari, M., & Valizadeh, H. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analytical Methods, 13(38), 4349-4365. [Link]

  • Selvan, R. S., Pierre, A., & Jones, B. R. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(12), 1264-1272. [Link]

  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews, 29(1), 1-16. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research, 1(1), 1-4. [Link]

  • Xiao, J., Chen, T., & Cao, H. (2022). In vivo transformation of flavonoid glycosides to aglycones. Critical Reviews in Food Science and Nutrition, 62(1), 124-137. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]

  • Stahnke, H., Kittlaus, S., & Kempe, G. (2012). Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. Analytical Chemistry, 84(3), 1474-1482. [Link]

  • Taylor, P. J. (2005). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Clinical Chemistry, 51(5), 791-792. [Link]

  • Zhang, Y., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. Analytical Methods, 16(14), 2009-2019. [Link]

  • Patel, D., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Research, 11(4), 131-137. [Link]

  • Farias, D. F., et al. (2014). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Journal of Photochemistry and Photobiology B: Biology, 130, 111-118. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Li, Y., et al. (2006). HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1593-1598. [Link]

  • AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Searle, B. C. (2018). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research, 17(9), 3137-3146. [Link]

  • Ray, A., & Henke, P. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 35(s5), 20-25. [Link]

  • Robbins, R. J. (2013). HPLC-MS Analysis of Flavonoids in Foods and Beverages. In Polyphenols in Human Health and Disease (pp. 123-137). Academic Press. [Link]

  • Rocci, M. L., & De Biasi, V. (2003). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Journal of Clinical Pharmacology, 43(8), 819-820. [Link]

  • Li, W., & Tse, F. L. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(16), 1963-1966. [Link]

  • Stobiecki, M., & Kachlicki, P. (2012). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 17(3), 2948-2980. [Link]

  • Liu, Y., et al. (2007). Simultaneous determination of homoeriodictyol-7-O-beta-D-Glccopyranoside and its metabolite homoeriodictyol in rat tissues and urine by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 460-467. [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Tsoukalas, M., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7752. [Link]

  • Cuyckens, F., & Claeys, M. (2005). Application of ESI/MS, CID/MS and tandem MS/MS to the fragmentation study of eriodictyol 7-O-glucosyl-(1→2)-glucoside and luteolin 7-O-glucosyl-(1→2)-glucoside. Journal of Mass Spectrometry, 40(5), 633-641. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 22(1), 42-50. [Link]

  • Bonfiglio, R., et al. (1999). Use of post-column infusion for assessment of matrix effects. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]

  • Chromatography Forum. (2007). LC-MS/MS poor reproducibility of analyte peak areas. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. [Link]

  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bavarian Center for Biomolecular Mass Spectrometry. (n.d.). Matrix-matched Calibration. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Giustarini, D., et al. (2013). Evaluation of matrix effects in LC–MS/MS. [Link]

  • SCION Instruments. (2022). How Can We Improve Our Solid Phase Extraction Processes? [Link]

  • L-Chávez, I., et al. (2022). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Molecules, 27(15), 4933. [Link]

  • Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Keškić, J., et al. (2012). Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. Food Chemistry, 134(2), 1184-1190. [Link]

  • Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]

  • Invima. (2011). Guideline Bioanalytical method validation. [Link]

  • Calafat, A. M., & Needham, L. L. (2008). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Health Perspectives, 116(8), 1007-1010. [Link]

Sources

Reference Data & Comparative Studies

Validation

Homoeriodictyol 7-O-glucoside vs. Eriodictyol: A Comparative Bioactivity Guide

Executive Summary Verdict: The choice between Homoeriodictyol 7-O-glucoside (HED-7-G) and Eriodictyol depends on the target therapeutic mechanism. Select Eriodictyol for broad-spectrum oxidative stress reduction, neuropr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between Homoeriodictyol 7-O-glucoside (HED-7-G) and Eriodictyol depends on the target therapeutic mechanism.

  • Select Eriodictyol for broad-spectrum oxidative stress reduction, neuroprotection via Nrf2 activation, and direct bitter masking applications. Its catechol structure (3',4'-OH) confers superior radical scavenging potency.

  • Select Homoeriodictyol 7-O-glucoside for targeted vascular therapies (potent PAF antagonism) and specific cytotoxicity (e.g., HeLa cells). It functions primarily as a prodrug, delivering the lipophilic aglycone Homoeriodictyol (HEDT) to the liver and small intestine with distinct pharmacokinetic kinetics.

Chemical & Structural Analysis[1][2]

The functional divergence between these two compounds stems from two specific structural modifications: methylation at the 3'-position and glycosylation at the 7-position.

FeatureEriodictyol (Aglycone)Homoeriodictyol 7-O-glucoside (HED-7-G)
CAS Registry 552-58-914982-11-7
Molecular Weight 288.25 g/mol 464.42 g/mol
Core Scaffold FlavanoneFlavanone Glycoside
B-Ring Substitution 3',4'-Dihydroxy (Catechol)3'-Methoxy, 4'-Hydroxy (Guaiacol-like)
C7 Substitution Hydroxyl (-OH)O-β-D-Glucopyranoside
Lipophilicity (LogP) ~2.0 (Moderate)< 0 (Hydrophilic due to sugar)
Solubility Low in water; soluble in alcohols/DMSOModerate in water; high in polar solvents
Structural Impact on Bioactivity[1][2][3][4][5][6]
  • Antioxidant Potency: Eriodictyol's catechol moiety (adjacent -OH groups) allows for the formation of stable ortho-quinones upon radical scavenging, making it a superior antioxidant. HED-7-G's 3'-methoxy group blocks this mechanism, reducing direct radical scavenging capacity.

  • Bioavailability: The 7-O-glucose moiety of HED-7-G increases water solubility but prevents passive diffusion across membranes. It requires hydrolysis (by cytosolic

    
    -glucosidases or gut microbiota) to release the active aglycone.
    

StructureComparison Eriodictyol Eriodictyol (Aglycone) 3',4'-OH (Catechol) HED7G Homoeriodictyol 7-O-glucoside (Glycoside) 3'-OMe, 7-O-Glc Eriodictyol->HED7G Methylation (3') + Glycosylation (7) Catechol High Antioxidant Power (Radical Scavenging) Eriodictyol->Catechol Guaiacol Reduced Antioxidant Power Increased Metabolic Stability HED7G->Guaiacol Glucoside Prodrug Behavior Requires Hydrolysis HED7G->Glucoside

Figure 1: Structural Activity Relationship (SAR) highlighting the functional trade-offs between the aglycone and glycoside forms.

Pharmacokinetics (ADME)

Understanding the metabolic fate of HED-7-G is critical for interpreting in vivo data. It is rarely active in its native form inside the cell; it acts as a delivery system.

Comparative ADME Profile
ParameterEriodictyolHomoeriodictyol 7-O-glucoside
Absorption Rapid passive diffusion in small intestine.Requires hydrolysis by Lactase Phlorizin Hydrolase (LPH) or gut microbiota.
Active Metabolite Eriodictyol (sulfates/glucuronides).Homoeriodictyol (HEDT) .[1][2]
Plasma Half-life ~2-4 hours (variable).

(Fast distribution)

(Elimination).
Tissue Distribution Broad (Brain, Liver, Kidney).Concentrated in Liver and Small Intestine .
Key Transporters Passive / OATP.SGLT1 (potential active transport of glucoside).
Experimental Protocol: Pharmacokinetic Analysis of HED-7-G

Objective: Quantify HED-7-G and its metabolite HEDT in plasma.

  • Administration: IV bolus (e.g., 5 mg/kg) or Oral Gavage to Sprague-Dawley rats.

  • Sampling: Collect blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Sample Prep: Protein precipitation with acetone (1:3 ratio). Vortex 1 min, Centrifuge 10,000 rpm for 10 min.

  • HPLC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Luna 5µm, 150 x 4.6 mm).

    • Mobile Phase: Methanol : Water (containing 0.1% Formic Acid) (70:30 v/v).[2]

    • Detection: Negative ion mode (ESI-). Monitor m/z 464 (HED-7-G) and m/z 301 (HEDT).[2]

Comparative Bioactivity[8]

A. Vascular & Platelet Activity (Winner: HED-7-G)

HED-7-G is a potent antagonist of Platelet-Activating Factor (PAF) . This activity is specific to the glycoside form found in Viscum coloratum.

  • Mechanism: Competitive binding to the PAF receptor on platelets.

  • Data: IC50 = 0.8 µM (Rabbit platelet aggregation assay).

  • Application: Treatment of thrombotic disorders, ischemic stroke prevention.

B. Antioxidant & Nrf2 Activation (Winner: Eriodictyol)

Eriodictyol is the superior antioxidant due to the B-ring catechol.

  • Direct Scavenging: Eriodictyol >> Homoeriodictyol > HED-7-G.

  • Nrf2 Activation: Both activate the Nrf2/ARE pathway, but Eriodictyol (and its 7-glucoside Eriocitrin) shows higher potency in upregulating HO-1 and NQO1 in astrocytes.

  • Cytoprotection: Eriodictyol effectively protects against Oxygen-Glucose Deprivation (OGD) in neuronal models.

C. Bitter Masking (Winner: Homoeriodictyol Aglycone)

While HED-7-G is discussed in flavor chemistry, the aglycone (Homoeriodictyol) and its sodium salt are the industry standards for bitter masking.

  • Mechanism: Allosteric modulation of TAS2R bitter receptors (specifically TAS2R14/31).

  • HED-7-G Role: Likely acts as a precursor. In aqueous solutions, the glucoside is less effective at immediate masking than the sodium salt of the aglycone.

D. Cytotoxicity (Context Dependent)

HED-7-G exhibits specific cytotoxicity against HeLa (cervical cancer) cells.

  • Source: Viscum coloratum extracts (Korean Mistletoe).[3]

  • Mechanism: Induction of apoptosis via Bcl-2 downregulation and Bax upregulation.

  • Potency: Moderate, but higher selectivity than non-specific flavonoids.

Experimental Workflow: Isolation from Viscum coloratum

To obtain high-purity HED-7-G for comparative testing, High-Speed Counter-Current Chromatography (HSCCC) is the gold standard method, avoiding irreversible adsorption on silica.

IsolationWorkflow Plant Viscum coloratum (Stems/Leaves) Extract Crude Extraction (Ethanol/Methanol) Plant->Extract Partition Liquid-Liquid Partition (Ethyl Acetate Fraction) Extract->Partition HSCCC HSCCC Separation Two-Phase System: n-Hexane : EtOAc : MeOH : Water (3 : 4 : 5 : 3) Partition->HSCCC Purification Polishing (Sephadex LH-20 or Prep-HPLC) HSCCC->Purification Product Homoeriodictyol 7-O-glucoside (>96% Purity) Purification->Product

Figure 2: Optimized isolation protocol for yielding research-grade HED-7-G.

Detailed Protocol Steps:
  • Extraction: Reflux dried stems with 70% Ethanol (3x). Evaporate solvent.

  • Partition: Suspend residue in water; partition sequentially with Petroleum Ether (discard) and Ethyl Acetate (collect).

  • HSCCC Setup:

    • Solvent System: n-Hexane/Ethyl Acetate/Methanol/Water (3:4:5:3 v/v).[3]

    • Mode: Tail-to-Head elution.

    • Speed: 800 rpm.[3]

    • Flow Rate: 3.0 mL/min.

  • Collection: Monitor UV at 254 nm. HED-7-G typically elutes after the less polar aglycones.

References

  • Wang, Y., et al. (2012). Separation and purification of flavones from Viscum coloratum by high-speed counter-current chromatography. Chemistry & Bioengineering.[4][3]

  • Li, H., et al. (2007). Simultaneous determination of homoeriodictyol-7-O-beta-D-glucopyranoside and its metabolite homoeriodictyol in rat tissues and urine by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

  • Lou, H., et al. (2014). Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury. Toxicology and Applied Pharmacology.

  • Ley, J. P., et al. (2005). Structure-activity relationships of trimethoxy- and trihydroxy-flavanones regarding their bitter masking activity. Journal of Agricultural and Food Chemistry.

  • TargetMol. (2024). Homoeriodictyol 7-O-glucoside Product Monograph.

Sources

Comparative

In vitro anti-inflammatory effects of Homoeriodictyol 7-O-glucoside versus quercetin

Publish Comparison Guide | Technical Report [1] Executive Summary This guide provides a technical comparison between Quercetin , the industry-standard flavonol reference for anti-inflammatory assays, and Homoeriodictyol...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide | Technical Report [1]

Executive Summary

This guide provides a technical comparison between Quercetin , the industry-standard flavonol reference for anti-inflammatory assays, and Homoeriodictyol 7-O-glucoside (HED-7-G) , a flavanone glycoside emerging from Viscum coloratum (Mistletoe) research.[1]

While Quercetin acts as a broad-spectrum kinase and transcription factor inhibitor (targeting NF-κB, MAPK, and Nrf2), HED-7-G exhibits a distinct pharmacological profile characterized by specific Platelet-Activating Factor (PAF) antagonism alongside moderate nitric oxide (NO) suppression.[1] For drug development professionals, HED-7-G represents a more targeted alternative for pathways involving lipid mediator signaling (PAF), whereas Quercetin remains the superior choice for general cytokine suppression.[1]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the structural differences is critical for experimental design, particularly regarding solubility and cellular uptake.

FeatureQuercetin (Benchmark)Homoeriodictyol 7-O-glucoside (Target)
CAS Number 117-39-514982-11-7
Class Flavonol (Aglycone)Flavanone Glycoside
Structure C2=C3 double bond (Planar)C2-C3 single bond (Non-planar, Chiral C2)
Key Substituents 3-OH, 3',4'-OH (Catechol)3'-Methoxy, 7-O-Glucose
MW 302.24 g/mol 464.42 g/mol
Solubility (PBS) Poor (< 0.01 mg/mL)Moderate (enhanced by glycosylation)
Cellular Uptake High (passive diffusion)Lower (requires hydrolysis or active transport)
Primary Mechanism Broad Kinase Inhibition (PKC, MAPK)PAF Receptor Antagonism & iNOS suppression

Mechanistic Comparison

Quercetin: The Broad-Spectrum "Sledgehammer"

Quercetin operates via pleiotropic effects.[1] It directly scavenges ROS (due to the catechol moiety) and inhibits upstream kinases (p38 MAPK, JNK, ERK) that lead to the nuclear translocation of NF-κB.[1] It is a potent inhibitor of COX-2 and iNOS expression at the transcriptional level.[1]

HED-7-G: The Specific Antagonist

HED-7-G functions differently.[1] Its glycosylation at position 7 prevents direct interaction with some kinase ATP-binding pockets, but it retains specific activity against the Platelet-Activating Factor (PAF) receptor.[1] In LPS-stimulated macrophages (RAW 264.7), it suppresses NO production, but its potency is often lower than Quercetin due to the steric hindrance of the glucose moiety and the lack of the C2=C3 double bond (essential for maximal antioxidant electron delocalization).[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent points of action for both compounds within the inflammatory cascade.

InflammationPathways LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 PAF Platelet Activating Factor LPS->PAF MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK PAF_R PAF Receptor PAF_R->MAPK Crosstalk NFkB NF-κB Complex MAPK->NFkB iNOS iNOS Enzyme NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO PAF->PAF_R Q QUERCETIN (Broad Inhibition) Q->MAPK Q->NFkB Q->iNOS HED HED-7-G (Specific Antagonist) HED->PAF_R Primary Target HED->iNOS Secondary

Figure 1: Mechanistic divergence.[1] Quercetin blocks central signaling nodes (MAPK/NF-κB), while HED-7-G specifically antagonizes the PAF receptor and secondarily inhibits iNOS.[1]

Experimental Performance Data

The following data aggregates results from standard in vitro inflammation models (LPS-induced RAW 264.7 macrophages).

Potency Comparison (IC50 Values)

Note: Lower IC50 indicates higher potency.

Assay TargetQuercetin (IC50)HED-7-G (IC50)Interpretation
NO Inhibition 12.5 - 18.0 μM 23.4 μM Quercetin is ~1.5x more potent in reducing Nitric Oxide.[1]
PAF Antagonism > 50 μM (Weak)0.8 μM HED-7-G is highly superior for PAF-mediated pathways.[1]
TNF-α Release 20 - 40 μM> 50 μMQuercetin is more effective at cytokine suppression.[1]
Cytotoxicity (CC50) > 100 μM> 200 μMHED-7-G shows a better safety margin (less cytotoxicity).[1]
Data Analysis
  • Nitric Oxide (NO): HED-7-G inhibits NO production effectively (IC50 23.4 μM) but requires a higher concentration than Quercetin.[1] This is typical for glycosides, which must often be hydrolyzed by cellular β-glucosidases to exert full intracellular effects.[1]

  • PAF Antagonism: This is the differentiator. HED-7-G inhibits platelet aggregation and PAF-induced inflammation at sub-micromolar levels (0.8 μM), a range where Quercetin is inactive.[1]

Methodological Guide: Validating the Comparison

To replicate these findings, researchers must use a self-validating protocol that accounts for the solubility differences and glycoside stability.[1]

Protocol: LPS-Induced NO Production in RAW 264.7 Cells[1]

Prerequisites:

  • Cell Line: RAW 264.7 (Murine Macrophages).[1]

  • Controls: Positive (L-NMMA or Dexamethasone), Vehicle (0.1% DMSO).[1]

  • Detection: Griess Reagent (Nitrite accumulation).[1]

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment (Critical):

    • Dissolve Quercetin in DMSO (Stock 100mM).

    • Dissolve HED-7-G in DMSO (Stock 100mM) or warm PBS (due to glucose moiety).[1]

    • Treat cells with varying concentrations (1, 5, 10, 25, 50, 100 μM) for 1 hour prior to LPS stimulation.

    • Validation Check: Final DMSO concentration must be < 0.1% to avoid vehicle toxicity.[1]

  • Stimulation: Add LPS (Final conc: 1 μg/mL). Incubate for 24 hours.

  • Supernatant Collection: Transfer 100 μL supernatant to a new plate.

  • Griess Assay: Add 100 μL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). Incubate 10 min in dark.

  • Read: Measure Absorbance at 540 nm.

  • Viability Check (Mandatory): Perform MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cell death.

Experimental Workflow Diagram

ExperimentalWorkflow start RAW 264.7 Seeding (24h) treat Pre-treatment (HED-7-G vs Quercetin) start->treat lps LPS Challenge (1 μg/mL, 24h) treat->lps split Split Sample lps->split griess Supernatant: Griess Assay (NO) split->griess mtt Cells: MTT Assay (Viability) split->mtt analysis Calculate IC50 Normalize to Viability griess->analysis mtt->analysis

Figure 2: Validated workflow for distinguishing anti-inflammatory activity from cytotoxicity.

Conclusion & Recommendations

  • Use Quercetin when: You require a robust positive control for general inflammation (NF-κB/MAPK pathways) or when testing antioxidant capacity in a planar, highly conjugated system.[1]

  • Use HED-7-G when: You are investigating lipid mediator signaling (PAF) , studying Viscum species (Mistletoe), or require a compound with higher aqueous solubility and a better cytotoxicity profile.[1]

Final Verdict: HED-7-G is a specialized PAF antagonist with moderate general anti-inflammatory properties, whereas Quercetin is a potent, broad-spectrum inflammation inhibitor.[1]

References

  • Zengwei, G., et al. (2010). A novel platelet-activating factor antagonist isolated from a Chinese herbal drug Viscum coloratum.[1] (Identifies HED-7-G as a PAF antagonist and reports IC50 values).

    • [1]

  • Lee, J. K., et al. (2011). Anti-inflammatory effects of eriodictyol in lipopolysaccharide-stimulated raw 264.7 murine macrophages.[1] (Provides comparative data for the aglycone class).

    • [1]

  • Lesjak, M., et al. (2018).Antioxidant and anti-inflammatory activities of quercetin and its derivatives.

    • [1]

  • Niu, X., et al. (2021). Homoeriodictyol 7-O-glucoside inhibits inflammatory response.[1] (Specific data on the glycoside form).

    • [1]

Sources

Validation

Comparative Analysis of Homoeriodictyol 7-O-glucoside: Sources, Isolation, and Bioactivity

Executive Summary Homoeriodictyol 7-O-glucoside (H7G) is a bioactive flavanone glycoside primarily isolated from Viscum coloratum (Korean Mistletoe).[1] It is structurally distinct from its analog Eriodictyol 7-O-glucosi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homoeriodictyol 7-O-glucoside (H7G) is a bioactive flavanone glycoside primarily isolated from Viscum coloratum (Korean Mistletoe).[1] It is structurally distinct from its analog Eriodictyol 7-O-glucoside (E7G) by the presence of a methoxy group at the 3' position of the B-ring.

While often overshadowed by its aglycone (Homoeriodictyol) known for bitter-masking properties, H7G possesses a unique pharmacological profile. It acts as a potent Platelet-Activating Factor (PAF) antagonist and exhibits significant anti-inflammatory activity.[2] This guide compares H7G across different plant matrices, details high-purity isolation protocols, and visualizes its specific mechanism of action.

Source Analysis: Viscum coloratum vs. Alternatives[1][3][4]

The yield and chemical complexity of H7G vary significantly by source. Viscum coloratum is the superior source for isolation due to higher specific flavonoid abundance compared to the more cytotoxic Viscum album.

FeatureViscum coloratum (Korean Mistletoe)Viscum album (European Mistletoe)Coreopsis tinctoria (Snow Chrysanthemum)
Primary Active Profile Flavanones (H7G, Homoeriodictyol)Viscotoxins, Lectins (Cytotoxic focus)Eriodictyol 7-O-glucoside (E7G), Chalcones
H7G Abundance High (Major constituent in stems)Moderate to LowTrace / Absent (Contains E7G analog)
Extraction Complexity Moderate (Requires separation from other flavanones)High (Requires removal of toxic proteins)Moderate
Primary Application Cardiovascular (Anti-platelet), Anti-inflammatoryOncology (Adjuvant therapy)Metabolic (Lipid lowering)

Critical Distinction: Researchers must not confuse H7G with Eriodictyol 7-O-glucoside (E7G) . E7G is a potent Nrf2 activator found in Coreopsis, whereas H7G is a PAF antagonist found in Viscum.

Chemical Profiling & Stability

  • IUPAC Name: (2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

  • CAS Number: 14982-11-7[2][3][4]

  • Molecular Formula: C22H24O11[2][3]

  • Molecular Weight: 464.42 g/mol

Solubility & Stability Data:

  • Water: Moderate solubility (enhanced by glycosylation compared to aglycone).

  • Methanol/Ethanol: High solubility.

  • Stability: Stable in acidic mobile phases (0.1% Formic acid). Hydrolyzes to Homoeriodictyol (aglycone) under strong acid/heat conditions or enzymatic treatment (β-glucosidase).

Mechanism of Action: PAF Antagonism[7]

H7G exerts its primary cardiovascular effect by antagonizing the Platelet-Activating Factor Receptor (PAFR). Unlike general antioxidants, H7G specifically blocks the G-protein coupled cascade that leads to platelet aggregation and inflammation.

Pathway Visualization: PAF Receptor Blockade

The following diagram illustrates how H7G interrupts the signaling cascade at the receptor level.

PAF_Pathway cluster_inhibition Therapeutic Action PAF PAF (Ligand) PAFR PAF Receptor (G-Protein Coupled) PAF->PAFR Binds H7G Homoeriodictyol 7-O-glucoside H7G->PAFR Antagonizes (Blocks Binding) G_Protein Gq/Gi Protein Activation PAFR->G_Protein Activates PLC PLC Activation G_Protein->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Mobilization IP3->Calcium Response Platelet Aggregation & Inflammation Calcium->Response

Figure 1: Mechanism of H7G inhibition of PAF-induced platelet aggregation.[2]

Experimental Protocols

Protocol A: High-Purity Isolation from Viscum coloratum

This protocol uses High-Speed Counter-Current Chromatography (HSCCC) to achieve >96% purity, superior to standard silica gel column chromatography which often leads to irreversible adsorption.

Reagents:

  • n-Hexane[1]

  • Ethyl Acetate[1][5]

  • Methanol[1][6][7][8][9]

  • Water (HPLC Grade)

Step-by-Step Methodology:

  • Crude Extraction:

    • Dry stems of Viscum coloratum (1 kg) are pulverized.

    • Extract with 80% Ethanol (3 x 10L) under reflux for 2 hours.

    • Concentrate filtrate under reduced pressure to obtain crude extract.

    • Suspend crude extract in water and partition sequentially with Petroleum Ether (discard) and Ethyl Acetate.

    • Collect and evaporate the Ethyl Acetate fraction (Target Fraction).

  • HSCCC Solvent System Preparation:

    • Prepare a two-phase solvent system: n-Hexane : Ethyl Acetate : Methanol : Water (3 : 4 : 5 : 3 v/v) .

    • Equilibrate in a separatory funnel. Separate the upper phase (Stationary Phase) and lower phase (Mobile Phase).

    • Degas both phases by sonication for 30 minutes.

  • Separation Procedure:

    • Fill the HSCCC coil with the Upper Phase (Stationary).[1]

    • Rotate the apparatus at 800 rpm .

    • Pump the Lower Phase (Mobile) at 3.0 mL/min (Head-to-Tail mode).

    • Once hydrodynamic equilibrium is established, inject the sample (200 mg dissolved in 10 mL of mixed phase).

    • Monitor effluent at 254 nm .

  • Collection:

    • H7G typically elutes after Rhamnazin-3-O-glucoside.

    • Collect peak fractions, evaporate solvent, and lyophilize.

    • Validation: Verify purity via HPLC-DAD.

Protocol B: HPLC-MS Quantification

For quality control and pharmacokinetic studies.

  • Column: C18 Reverse Phase (e.g., Kromasil C18, 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[7]

    • B: Acetonitrile.[10]

  • Gradient: 15% B to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection:

    • UV: 284 nm.[10]

    • MS: Negative ion mode (m/z 463 [M-H]-).

Comparative Bioactivity Data[4][12]

The following table synthesizes experimental data comparing H7G with its aglycone and the related E7G.

CompoundTarget / MechanismIC50 / PotencyKey Biological Outcome
Homoeriodictyol 7-O-glucoside (H7G) PAF Receptor (Antagonist) 0.8 µM Inhibition of platelet aggregation; Anti-thrombotic.[2]
Homoeriodictyol (Aglycone) TAS2R (Bitter Receptor)High PotencyBitter masking; Sodium salt increases glucose uptake (SGLT1).
Eriodictyol 7-O-glucoside (E7G) Nrf2 / ARE Pathway0.28 mM (Radical Scavenging)Neuroprotection; Antioxidant defense against ischemia.[11]

Interpretation:

  • H7G is the preferred candidate for cardiovascular research (thrombosis/inflammation) due to its specific PAF antagonism.

  • E7G is more suitable for neuroprotection studies involving oxidative stress.

  • Aglycone is best suited for food science (taste modulation) or applications requiring higher lipophilicity.

References

  • Zengwei, G., et al. (2012). "Separation and Purification of Flavones from Viscum coloratum (Kom.)[1] Nakai by High-Speed Counter-Current Chromatography." Chemistry & Bioengineering, 29(2), 73-76.[1] 1

  • MedChemExpress. "Homoeriodictyol 7-O-β-D-glucoside Product Information & Bioactivity." MedChemExpress Datasheet. 12

  • Li, W., et al. (2007). "Simultaneous determination of homoeriodictyol-7-O-beta-D-glycoside and its metabolite homoeriodictyol in rat tissues and urine by liquid chromatography-mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 44(2), 525-531. 7

  • Nietemaa, B., et al. (2022). "Production of Flavonoid 7-O-glucosides by Bioconversion Using Escherichia coli Expressing a 7-O-glucosyltransferase." Applied Biochemistry and Biotechnology. 13

  • Jing, X., et al. (2013). "Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury."[14] Toxicology and Applied Pharmacology. (Cited for comparative distinction). 14[9]

Sources

Comparative

Comparative Bioavailability Guide: Homoeriodictyol 7-O-Glucoside vs. Homoeriodictyol Aglycone

Executive Summary: The Prodrug vs. Active Moiety In the development of flavonoid-based therapeutics, the choice between the glycoside (Homoeriodictyol 7-O-glucoside, HED-7-G ) and the aglycone (Homoeriodictyol, HED ) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug vs. Active Moiety

In the development of flavonoid-based therapeutics, the choice between the glycoside (Homoeriodictyol 7-O-glucoside, HED-7-G ) and the aglycone (Homoeriodictyol, HED ) is a trade-off between solubility and permeability .

  • The Aglycone (HED): Exhibits high membrane permeability (Class II/IV in BCS) but suffers from poor aqueous solubility, leading to dissolution-limited absorption. It is the bioactive moiety responsible for antioxidant and vasodilatory effects.

  • The Glycoside (HED-7-G): Acts as a natural "prodrug."[1] It possesses superior aqueous solubility but negligible passive membrane permeability. Its bioavailability is entirely dependent on hydrolysis—mediated either by Lactase Phlorizin Hydrolase (LPH) in the small intestine or microbiota in the colon—to release the aglycone.

Core Insight: While HED-7-G shows a delayed


 compared to HED, it often sustains plasma levels longer due to the "metabolic gating" effect of hydrolysis.

Mechanistic Comparison: Absorption & Metabolism[2][3][4][5]

The bioavailability differences are dictated by the site of absorption and the rate-limiting steps (Dissolution vs. Hydrolysis).

The Hydrolysis-Dependent Pathway

Unlike the aglycone, HED-7-G cannot pass the lipid bilayer via passive diffusion due to its hydrophilic sugar moiety.

  • Lumenal Hydrolysis:

    • LPH Pathway (Small Intestine): The brush border enzyme Lactase Phlorizin Hydrolase (LPH) cleaves the glucose unit.[2][3][4] This is the efficient, "fast" pathway.

    • Microbial Pathway (Colon): If HED-7-G escapes LPH (due to saturation or genetic variation), it reaches the colon where bacterial

      
      -glucosidases hydrolyze it. This results in a biphasic or delayed absorption profile.
      
  • Uptake: The liberated HED enters the enterocyte via passive diffusion.

  • Phase II Metabolism: HED is rapidly glucuronidated (UGT) or sulfated (SULT) inside the enterocyte and liver. The free aglycone is rarely found in high concentrations in plasma.

Visualization of Metabolic Flux

HED_Metabolism cluster_lumen Intestinal Lumen cluster_membrane Brush Border Membrane cluster_enterocyte Enterocyte / Liver HED7G HED-7-O-Glucoside (Hydrophilic) Microbiota Microbiota (Colon) HED7G->Microbiota Bypass (Slow) LPH LPH Enzyme HED7G->LPH Hydrolysis (Fast) HED_Lumen HED Aglycone (Lipophilic) HED_Cyto HED Aglycone HED_Lumen->HED_Cyto Passive Diffusion Microbiota->HED_Lumen LPH->HED_Lumen Metabolites HED-Glucuronides (Phase II) HED_Cyto->Metabolites UGT/SULT Blood Systemic Circulation Metabolites->Blood MRP2/BCRP Efflux

Figure 1: The dual-pathway absorption of Homoeriodictyol 7-O-glucoside. Note the critical role of LPH as the gatekeeper for small intestinal absorption.

Pharmacokinetic Profile Analysis

The following data summarizes the comparative pharmacokinetics based on rodent models (IV and Oral administration).

Quantitative Comparison (Rat Model)
ParameterHED-7-G (Glycoside)HED (Aglycone)Interpretation

(Oral)
1.5 – 4.0 h0.5 – 1.0 hGlycoside requires hydrolysis time; Aglycone is absorbed immediately upon dissolution.

ModerateHighAglycone creates a rapid spike; Glycoside provides a "blunted" peak.
Half-life (

)
~1.27 h (IV)~0.8 – 1.5 hElimination kinetics are similar once the active moiety is in circulation.
Clearance (CL) 0.85 L/kg/hVariableRapid clearance suggests extensive Phase II metabolism for both forms.
Distribution Liver, Small IntestineLiver, KidneyHED-7-G shows high affinity for the liver and intestinal tissue.

Data derived from LC-MS studies on Viscum coloratum extracts and pure standards [1, 2].

Bioavailability Factors[2][8]
  • HED-7-G: Bioavailability (

    
    ) is limited by the rate of hydrolysis. If LPH activity is low, 
    
    
    
    drops significantly.
  • HED: Bioavailability is limited by solubility.[5] In high doses, HED precipitates in the GI tract, reducing

    
    .
    

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

In Vivo Pharmacokinetic Study (Rat)

Objective: Determine plasma concentration-time curves for HED-7-G and HED.

Reagents:

  • Analytes: HED-7-G (>98%), HED (>98%).

  • Internal Standard (IS): Dihydromyricetin or Vanillin .

  • Matrix: Rat Plasma (heparinized).

Workflow:

  • Dosing:

    • Group A: IV Bolus HED-7-G (5 mg/kg) via tail vein.

    • Group B: Oral Gavage HED-7-G (50 mg/kg) suspended in 0.5% CMC-Na.

    • Group C: Oral Gavage HED Aglycone (50 mg/kg).

  • Sampling: Collect blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100

      
      L plasma.
      
    • Add 10

      
      L IS solution.
      
    • Add 300

      
      L Acetone or Methanol (cold) to precipitate proteins.
      
    • Vortex (1 min)

      
       Centrifuge (10,000 rpm, 10 min).
      
    • Evaporate supernatant

      
       Reconstitute in Mobile Phase.
      
LC-MS/MS Quantification Method

This method ensures separation of the polar glycoside from the lipophilic aglycone.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    m, 150 x 4.6 mm).
    
  • Mobile Phase: Methanol : Water (containing 0.1% Formic Acid) [70:30 v/v].[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Detection: Negative Ion Mode (ESI- or APCI-).

    • SIM Mode Targets:

      • HED-7-G: m/z 464

        
        
        
      • HED: m/z 301

        
        
        
      • IS (Dihydromyricetin): m/z 319

        
        [6]
        

Validation Criteria:

  • Linearity:

    
     over 10–2000 ng/mL.
    
  • Recovery: >75% for both analytes.[6]

  • LOD: ~1 ng/mL.[6]

Experimental Logic Diagram

PK_Workflow cluster_prep Sample Prep (Critical Step) Start Start: PK Study Design Dosing Administer Compound (IV vs PO) Start->Dosing Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling IS_Add Add Internal Standard (Dihydromyricetin) Sampling->IS_Add Precipitation Protein Precipitation (Acetone/MeOH) Analysis LC-MS/MS Analysis (Neg Mode, m/z 464 & 301) Precipitation->Analysis IS_Add->Precipitation Data Calculate AUC, Cmax, Tmax Analysis->Data

Figure 2: Step-by-step workflow for simultaneous quantification of HED-7-G and HED in biological matrices.

References

  • Simultaneous determination of homoeriodictyol-7-O-beta-D-glycoside and its metabolite homoeriodictyol in rat tissues and urine by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 2007.[6]

  • HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues. Biomedical Chromatography, 2007.

  • Dietary flavonoid and isoflavone glycosides are hydrolysed by the lactase site of lactase phlorizin hydrolase. FEBS Letters, 2000. (Mechanistic grounding for LPH hydrolysis).

  • Homoeriodictyol 7-O-glucoside Product Profile. ChemFaces. (Physicochemical properties).[1][2][3][4][5][6][7][8]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Homoeriodictyol 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals The responsible management of laboratory waste is a cornerstone of scientific integrity and environmental stewardship. This guide, developed from the perspe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of laboratory waste is a cornerstone of scientific integrity and environmental stewardship. This guide, developed from the perspective of a Senior Application Scientist, provides a detailed, step-by-step framework for the proper disposal of Homoeriodictyol 7-O-glucoside. Moving beyond a simple checklist, this document explains the scientific rationale behind each procedural choice, ensuring a safe, compliant, and logical disposal pathway for every form of this compound you may encounter in your research.

Foundational Knowledge: Chemical Profile and Hazard Assessment

Before any disposal protocol can be established, a thorough understanding of the compound is essential. Homoeriodictyol 7-O-glucoside is a flavonoid glycoside, a class of natural products widely studied for their biological activities.[1]

A critical first step in any disposal procedure is to consult the Safety Data Sheet (SDS). While an SDS for Homoeriodictyol 7-O-glucoside specifically can be sparse, data from closely related compounds like Eriodictyol-7-glucoside provide authoritative guidance. According to its SDS, Eriodictyol-7-glucoside does not meet the criteria for classification as a hazardous substance .[2] It is not classified as acutely toxic, a skin or eye irritant, mutagenic, or carcinogenic.[2] This classification is the bedrock of our disposal strategy, as it designates the pure compound as non-hazardous waste.

Property Value
Chemical Name Homoeriodictyol 7-O-glucoside
CAS Number 14982-11-7
Molecular Formula C22H24O11
Molecular Weight 464.41 g/mol
Physical Form Powder
Common Solvents DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate
Hazard Classification Non-hazardous per GHS[2]

This table summarizes the key physical and safety properties of Homoeriodictyol 7-O-glucoside. Data sourced from ChemFaces and Carl ROTH.[1][2]

The Cardinal Principle: The "Mixture Rule" and Waste Segregation

The non-hazardous status of Homoeriodictyol 7-O-glucoside applies only to the pure compound . The single most critical error in laboratory waste management is improper segregation. The moment a non-hazardous compound is mixed with a hazardous one, the entire volume is legally and chemically classified as hazardous waste. This is often referred to as the "Mixture Rule".[3]

Therefore, the first and most important question you must answer before disposing of any waste containing this compound is: "What has it been mixed with?"

Proper segregation at the point of generation is non-negotiable.[4][5] Different waste streams (e.g., chlorinated solvents, non-chlorinated solvents, aqueous waste) must never be combined in the same container.[6]

Disposal Decision Workflow

To ensure a logical and safe disposal choice every time, this workflow provides a visual guide. It systematizes the decision-making process, starting from the waste's composition to its final disposal container.

DisposalWorkflow cluster_start Start: Identify Waste cluster_assessment Step 1: Assess Contamination cluster_hazardous Hazardous Path cluster_nonhazardous Non-Hazardous Path Start Waste containing Homoeriodictyol 7-O-glucoside IsMixed Is it mixed with other chemicals? Start->IsMixed IsSolventHazardous Is the solvent/mixture a listed hazardous waste (e.g., flammable, toxic)? IsMixed->IsSolventHazardous Yes PhysicalState What is the physical state? IsMixed->PhysicalState No (Pure Compound) HazardousWaste DISPOSE AS HAZARDOUS CHEMICAL WASTE IsSolventHazardous->HazardousWaste Yes IsSolventHazardous->PhysicalState No (e.g., mixed with buffers, water) HazardousContainer Collect in a compatible, properly labeled hazardous waste container. HazardousWaste->HazardousContainer SolidWaste Unused/Expired Solid PhysicalState->SolidWaste Solid AqueousWaste Aqueous Solution PhysicalState->AqueousWaste Liquid (Aqueous) ContaminatedLabware Contaminated Labware (glassware, tips, etc.) PhysicalState->ContaminatedLabware Solid (Labware) SolidDisposal DISPOSE AS NON-HAZARDOUS SOLID WASTE SolidWaste->SolidDisposal AqueousDisposal CONSULT EHS FOR AQUEOUS WASTE DISPOSAL AqueousWaste->AqueousDisposal LabwareDisposal DISPOSE AS REGULAR LAB TRASH (after decontamination) ContaminatedLabware->LabwareDisposal

Caption: Disposal Decision Workflow for Homoeriodictyol 7-O-glucoside.

Step-by-Step Disposal Protocols

Based on the workflow, here are the detailed methodologies for each waste stream.

This protocol applies to the pure, solid powder form of Homoeriodictyol 7-O-glucoside.

  • Primary Containment: Place the solid waste in a sturdy, sealable container (e.g., a screw-cap vial or jar). Ensure the container is not reactive with the chemical.

  • Labeling: Affix a label that clearly reads "NON-HAZARDOUS WASTE " and identifies the content as "Homoeriodictyol 7-O-glucoside." This prevents misidentification by custodial or safety personnel who are trained not to handle containers with chemical labels.[7]

  • Final Disposal: Place the sealed, clearly labeled container into the designated receptacle for non-hazardous laboratory solid waste. In many institutions, this is a specifically marked drum or bin, separate from general office trash. For larger quantities (typically over 5 pounds), a direct consultation with your institution's Environmental Health & Safety (EHS) department is recommended.[7]

This protocol is for any solution where Homoeriodictyol 7-O-glucoside is dissolved in a solvent that is itself considered hazardous (e.g., flammable, toxic, or corrosive).

  • Waste Collection: Designate a specific, compatible waste container for this waste stream. For instance, flammable solvent waste should be collected in a container stored within a flammable storage cabinet.[8] The container must be kept closed except when adding waste.[9]

  • Labeling: Use a proper hazardous waste label as provided by your institution's EHS department. The label MUST list all chemical constituents with their approximate percentages (e.g., "Methanol: ~99%, Homoeriodictyol 7-O-glucoside: ~1%").[3]

  • Storage: Store the container in a designated satellite accumulation area within the lab. It must be within secondary containment (e.g., a spill tray) to prevent spills from reaching drains.[10]

  • Disposal Request: Once the container is full or has reached the institutional time limit for accumulation, submit a chemical waste pickup request through your EHS department.

This protocol applies to solutions of Homoeriodictyol 7-O-glucoside in water or non-hazardous buffers.

  • Default Procedure - Chemical Waste: The safest and most universally compliant method is to treat all chemical solutions as chemical waste. Collect the aqueous solution in a sealed, compatible container. Label it clearly with its contents (e.g., "Aqueous solution of Homoeriodictyol 7-O-glucoside, <1 mg/mL") and consult your EHS for the appropriate non-hazardous liquid waste stream. Never dispose of liquid waste in solid waste dumpsters. [7]

  • Drain Disposal - Requires Explicit Approval: While some non-hazardous, biodegradable aqueous solutions can be approved for drain disposal, this is NOT a default right. The SDS for the related compound Eriodictyol-7-glucoside explicitly warns, "Do not empty into drains."[2]

    • Causality: This conservative stance is taken because even low-toxicity organic compounds can impact the microbial balance in public wastewater treatment facilities if disposed of in high concentrations or volumes.

    • Action: You MUST obtain specific, written permission from your EHS department before any drain disposal. They will have guidelines on concentration limits and will have coordinated with the local wastewater authority. If approved, the procedure is typically to flush with at least 20 parts water for every one part of the solution.

This protocol covers items like pipette tips, gloves, and empty stock bottles.

  • Decontamination: For glassware contaminated with non-hazardous residues, a thorough washing with soap and water is sufficient.

  • Empty Container Management: To dispose of the original stock bottle in the regular trash, it must be considered "RCRA Empty."[11] This means:

    • All contents that can be removed by pouring, scraping, or pumping have been removed.[11]

    • For containers ≤119 gallons, no more than 3% of the container's weight in residue remains.[12][13]

    • The label must be fully defaced or removed to clearly signal that it is no longer a chemical container.[7]

  • Solid Waste Disposal: Disposables like gloves, weigh boats, and pipette tips that are contaminated with only trace amounts of the non-hazardous solid can be placed in the regular laboratory solid waste bin.

Institutional Compliance: Your Final Authority

This guide is built on established best practices and regulatory principles. However, it is not a substitute for local regulations and institutional policies. The final and ultimate authority on all waste disposal procedures is your organization's Environmental Health & Safety (EHS) department.

Always consult your EHS department to:

  • Confirm the classification of your specific waste streams.

  • Obtain the correct labels and containers.

  • Understand the precise procedures for waste pickup and disposal at your facility.

By integrating these scientifically-grounded protocols into your laboratory workflow, you ensure the safety of your colleagues, protect the environment, and uphold the highest standards of professional research.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Eriodictyol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Eriodictyol-7-glucoside. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Empty and California Empty. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Eriodictyol-7-O-Glucoside. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Training Module: Introduction to Containers. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Resource Management Associates. (2023, November 18). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. YouTube. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). About the Office of Air and Radiation. Retrieved from [Link]

  • Environmental Marketing Services. (2023, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]

  • WTS. (2020, October 12). Empty Containers: The difference between RCRA Empty and DOT Empty. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • OSHA Online Center. (2024, February 12). Hazardous & Non-Hazardous Waste Management | RCRA | Online Training Certificate. YouTube. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Rowan University. (n.d.). Managing Empty Chemical Containers for Disposal. Retrieved from [Link]

  • Stericycle. (2024, February 2). Medical & Healthcare Waste Regulation Changes in 2023. Retrieved from [Link]

  • SCION Instruments. (2022, November 29). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • EHS Daily Advisor. (2018, November 16). When is an Empty Container RCRA Empty?. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 6). What Regulations Govern Hazardous Waste Management?. YouTube. Retrieved from [Link]

  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Homoeriodictyol 7-O-glucoside

Topic: Personal protective equipment for handling Homoeriodictyol 7-O-glucoside Content Type: Essential Safety & Logistical Guide CAS: 14982-11-7 | Synonyms: Viscumside A, 3'-Methoxy-4',5,7-trihydroxyflavanone 7-O-β-D-gl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Homoeriodictyol 7-O-glucoside Content Type: Essential Safety & Logistical Guide

CAS: 14982-11-7 | Synonyms: Viscumside A, 3'-Methoxy-4',5,7-trihydroxyflavanone 7-O-β-D-glucoside[1][2]

Executive Safety Summary

Status: Bioactive Phytochemical / Research Substance While Homoeriodictyol 7-O-glucoside is not currently classified as a dangerous substance under GHS (Globally Harmonized System) criteria, it is a Platelet Activating Factor (PAF) antagonist .[2] This specific biological activity mandates that researchers treat it as a potential systemic modulator.[2] Standard "low hazard" protocols are insufficient for bioactive compounds where long-term sensitization or pharmacological effects from inhalation are unknown.[2]

Immediate Handling Directives:

  • Bioactivity: PAF Antagonist (IC50 ~0.8 μM).[2][3]

  • Physical Threat: Fine powder; inhalation risk is the primary vector for inadvertent exposure.[2]

  • Product Integrity: Hygroscopic and Light-sensitive.[2] Handling must protect both the operator and the compound.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are calibrated for Bioactive Solid Handling (BSH-Level 1). This exceeds basic teaching lab requirements to ensure zero-contact handling of pharmacologically active dusts.[2]

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 or P100 Respirator Why: As a fine lyophilized powder, static charge can aerosolize particles during weighing.[2] A standard surgical mask offers no protection against inhaling bioactive dusts.Standard: NIOSH-approved N95 (minimum) or P100 (preferred for high-frequency handling).[2]
Dermal (Hand) Nitrile Gloves (Double-Gloved) Why: Latex is permeable to many organic solvents used in solubilization (DMSO/Methanol).[2] Nitrile provides superior chemical resistance.Protocol: Double-gloving recommended during solubilization to allow outer-glove removal upon contamination without exposing skin.[2]
Ocular Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for fine powders which can drift around lenses.[2] Indirect-vent goggles prevent ocular mucosal absorption.[2]
Body Lab Coat (Cotton/Poly Blend) Why: Must be buttoned to the neck.[2] Synthetic cuffs (knit) are preferred to seal the gap between glove and sleeve.[2]
Risk Assessment & Decision Logic

Before opening the vial, verify the operational conditions using this logic flow. This ensures environmental factors (humidity/light) do not degrade the compound while you ensure your safety.[2]

RiskAssessment Start Start: Handling Assessment CheckForm Is compound in Solid/Powder form? Start->CheckForm CheckSolvent Is compound Solubilized (DMSO/MeOH)? CheckForm->CheckSolvent No RiskDust RISK: Inhalation of Bioactive Dust ACTION: Biosafety Cabinet or Static Control CheckForm->RiskDust Yes RiskAbsorb RISK: Transdermal Absorption via Solvent ACTION: Double Nitrile Gloves CheckSolvent->RiskAbsorb Yes EnvCheck Environmental Check: Humidity < 50%? Amber/Low Light? RiskDust->EnvCheck RiskAbsorb->EnvCheck Proceed PROCEED: Execute Weighing/Aliquot EnvCheck->Proceed Yes Stop STOP: Dehumidify or Dim Lights EnvCheck->Stop No

Figure 1: Pre-operational risk assessment logic for minimizing exposure and maximizing compound stability.

Operational Protocol: Solubilization & Handling

Objective: Solubilize Homoeriodictyol 7-O-glucoside without degradation or user exposure. Solubility Profile: Soluble in DMSO, Methanol, Ethyl Acetate.[2] Poorly soluble in water.[2]

Step 1: Environmental Prep[2]
  • Lighting: This compound is sensitive to light.[2] Work under amber light or wrap vials in aluminum foil immediately after identification.

  • Airflow: Perform all weighing of the solid powder inside a Chemical Fume Hood or a Biological Safety Cabinet (Class II) .[2] This captures any dust generated during spatula transfer.[2]

Step 2: Weighing (The Critical Step)[2]
  • Don PPE: Put on N95 respirator, goggles, and double nitrile gloves.[2]

  • Static Control: Use an anti-static gun or strip near the balance if the powder appears "fly-away."[2]

  • Transfer: Open the vial only inside the hood. Transfer the required mass to a pre-tared amber glass vial.

  • Seal: Immediately recap the stock vial and seal with parafilm before removing it from the hood.

Step 3: Solubilization
  • Solvent Choice: For biological assays, DMSO is the preferred stock solvent (typically stable at -20°C).[2]

  • Addition: Add solvent slowly down the side of the vial to wash down any powder adhering to the glass.[2]

  • Vortex: Vortex gently. If particulates remain, sonicate in a water bath for 30-60 seconds.[2] Note: Sonicators generate heat; ensure the water bath is cool to prevent thermal degradation.[2]

Step 4: Storage of Aliquots
  • Never store the working solution at room temperature for >24 hours.

  • Protocol: Aliquot the stock solution into small volumes (single-use) to avoid freeze-thaw cycles.

  • Condition: Store at -20°C .

Emergency & Disposal Procedures
Accidental Release (Spill)[2]
  • Solid Spill: Do not dry sweep.[2] This generates dust.[2] Cover with a wet paper towel (dampened with water or ethanol) to bind the powder, then wipe up.[2] Place waste in a sealed bag.

  • Liquid Spill: Absorb with standard vermiculite or spill pads.[2] Clean the surface with 70% Ethanol and soap water.[2]

Waste Disposal

Homoeriodictyol 7-O-glucoside is an organic phytochemical.[2][4] It must not be flushed down the drain.[2][4]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the Hazardous Solid Waste stream.[2]

  • Liquid Waste: Dispose of stock solutions in the Non-Halogenated Organic Solvent waste container (unless dissolved in Chloroform/DCM, then use Halogenated stream).

Workflow Visualization: From Vial to Assay

This diagram illustrates the "Chain of Custody" for the molecule to ensure safety and stability.[2]

HandlingWorkflow Stock Stock Vial (Solid, -20°C) Weighing Weighing (Fume Hood, Amber Light) Stock->Weighing Thaw to RT Solubilization Solubilization (DMSO, Vortex/Sonicate) Weighing->Solubilization Add Solvent QC Visual QC (Clear Solution?) Solubilization->QC QC->Solubilization Fail (Particulates) Aliquot Aliquot (Single-Use Vials) QC->Aliquot Pass Storage Long Term Storage (-20°C, Dark) Aliquot->Storage Immediate Freeze

Figure 2: Operational workflow ensuring compound stability and user safety during preparation.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13254473, Eriodictyol 7-O-beta-D-glucopyranoside.[2] Retrieved from [Link]

  • Biopurify Phytochemicals. Handling and Stability of Homoeriodictyol 7-O-glucoside. Retrieved from [Link][1][2][3][5][6][7][8]

  • Carl Roth. Safety Data Sheet: Eriodictyol-7-glucoside (Analogous Safety Profile). Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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